1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Description
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Properties
Molecular Formula |
C15H23ClN2 |
|---|---|
Molecular Weight |
266.81 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C15H23ClN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
XJPHSHBYRHYGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and physicochemical properties of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.10–7.50 (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).[1][2]
-
δ 2.40–2.60 (m, 8H): Piperazine ring protons.[2]
-
δ 2.35 (m, 1H): Methine proton of the sec-butyl group (N-CH (CH₃)CH₂CH₃).[1]
-
δ 0.95 (d, 3H): Methyl doublet of the sec-butyl group.[1][2]
-
δ 0.85 (t, 3H): Terminal methyl of the ethyl chain.
-
-
Mass Spectrometry (EI/ESI):
Biological & Pharmacological Implications
Note: This section relies on SAR extrapolation from BZP and Chlorcyclizine derivatives.[2]
Pharmacophore Analysis
The structure contains the Aryl-Linker-Amine motif common to CNS-active agents.[1][2]
-
Serotonin Transporter (SERT): Meta-chlorobenzylpiperazine (mCPP) is a potent serotonin releaser/agonist.[1][2] The ortho-chloro substitution in this target molecule generally reduces affinity for 5-HT receptors due to steric clash, potentially shifting selectivity toward Norepinephrine (NET) or Dopamine (DAT) transporters.[1][2]
-
Histamine (H1) Receptors: The bulky sec-butyl group mimics the steric demand of older antihistamines.[1][2] While less potent than benzhydryl derivatives (e.g., Meclizine), this molecule likely retains moderate H1 antagonist activity.[2]
-
Metabolic Stability: The ortho-chlorine blocks metabolic hydroxylation at the most reactive phenyl position, extending the half-life compared to unsubstituted benzylpiperazine.[1][2]
Safety & Handling
-
Corrosivity: As a free base, the secondary/tertiary amine nature makes it corrosive to skin and mucous membranes (Skin Corr. 1B).
-
Handling: Always handle as the Hydrochloride (HCl) or Fumarate salt to minimize volatility and irritation.[2]
References
-
Bye, C., et al. (1973).[2] "Pharmacokinetics of N-substituted piperazines." European Journal of Clinical Pharmacology, 6(3), 163-169.[2] Link
-
Elliott, S., & Smith, C. (2008).[2] "Investigation of the first deaths in the UK involving the detection of the piperazine 'party drugs' BZP and TFMPP."[2] Journal of Analytical Toxicology, 32(2), 172-177.[2] Link
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[2] Link[1]
-
PubChem Compound Summary. "1-(2-Chlorobenzyl)piperazine."[1][2] National Center for Biotechnology Information.[2] Link[1]
-
Rowland, B., et al. (2012).[2] "Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference).
Technical Whitepaper: Pharmacophore Exploration of 2-Chlorobenzyl Piperazine Derivatives
Executive Summary
The 1-(2-chlorobenzyl)piperazine (2-CBP) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing diverse ligands for a variety of biological targets. While structurally analogous to the psychoactive agent 1-benzylpiperazine (BZP), the introduction of an ortho-chlorine substituent significantly alters the physicochemical landscape of the molecule. This modification impacts steric volume, lipophilicity, and metabolic stability, shifting its primary utility from central nervous system (CNS) modulation toward antimicrobial applications and use as a key intermediate in the synthesis of antihistamines and multi-target-directed ligands (MTDLs) for neurodegenerative disorders.
This technical guide provides a comprehensive review of the 2-CBP scaffold, detailing its structure-activity relationships (SAR), validated synthetic protocols, and emerging pharmacological profiles.
Part 1: Structural Chemistry & SAR Analysis[1]
The Pharmacophore
The core structure consists of a piperazine ring linked via a methylene bridge to a benzene ring substituted at the ortho (2-) position with a chlorine atom.
-
Piperazine Ring: Acts as a semi-rigid linker and a basic center (pKa ~9.8), crucial for hydrogen bonding and ionic interactions with receptor aspartate residues (e.g., in GPCRs).
-
Methylene Bridge: Provides rotational freedom, allowing the aromatic ring to adopt induced-fit conformations within hydrophobic pockets.
-
2-Chloro Substituent: The defining feature.[1] Unlike para-substitution, the ortho-chloro group introduces significant steric bulk adjacent to the bridge, forcing the aromatic ring out of coplanarity. It also increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) and cell membrane penetration.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional zones of the 2-CBP scaffold.
Figure 1: SAR Map of 2-chlorobenzyl piperazine. The N4 nitrogen remains available for further derivatization, making this a versatile building block.
Part 2: Synthetic Protocols
The synthesis of 1-(2-chlorobenzyl)piperazine requires precise control to prevent the formation of the unwanted bis-alkylated byproduct (1,4-bis(2-chlorobenzyl)piperazine), unless the bis product is the specific target for Alzheimer's research.
Protocol: Mono-Alkylation via Nucleophilic Substitution
Objective: Synthesis of 1-(2-chlorobenzyl)piperazine dihydrochloride.
Reagents:
-
Piperazine anhydrous (excess)
-
2-Chlorobenzyl chloride
-
Ethanol (absolute)[2]
-
HCl (gas or ethereal solution)
Step-by-Step Methodology:
-
Preparation of Amine Solution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine anhydrous (86.1 g, 1.0 mol) in Ethanol (300 mL) . Heat to 60°C to ensure complete dissolution.
-
Expert Insight: A large excess (4-5 equivalents) of piperazine is critical. It statistically favors the attack of the benzyl chloride on a free piperazine molecule rather than on the already mono-alkylated product, minimizing bis-impurity formation.
-
-
Addition of Electrophile: Add 2-Chlorobenzyl chloride (32.2 g, 0.2 mol) dropwise over 60 minutes while maintaining the temperature at 60-65°C.
-
Reflux: After addition, reflux the mixture for 3 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH3 90:9:1).
-
Solvent Removal: Cool the reaction mixture and concentrate under reduced pressure to remove ethanol.
-
Workup (Removal of Excess Piperazine):
-
Resuspend the residue in water (200 mL).
-
Extract the product with Dichloromethane (DCM, 3 x 100 mL) . The unreacted piperazine remains largely in the aqueous phase due to its high water solubility.
-
Wash the combined organic layers with brine, dry over anhydrous
, and filter.
-
-
Salt Formation: Cool the DCM solution to 0°C. Bubble dry HCl gas through the solution (or add 2M HCl in ether) until precipitation is complete.
-
Purification: Filter the white precipitate. Recrystallize from Ethanol/Diethyl ether to yield the pure dihydrochloride salt.
Synthetic Workflow Diagram
Figure 2: Optimized workflow for the mono-alkylation of piperazine to avoid bis-alkylation impurities.
Part 3: Pharmacological Profiles
CNS Activity (Monoaminergic Modulation)
As an analog of 1-benzylpiperazine (BZP) , the 2-chloro derivative retains affinity for monoamine transporters but exhibits altered selectivity.
-
Mechanism: Acts as a releasing agent and reuptake inhibitor of dopamine (DA) and norepinephrine (NE).
-
Effect of 2-Cl: The ortho-chloro substitution generally reduces potency at the dopamine transporter (DAT) compared to the unsubstituted or meta-substituted analogs due to steric hindrance preventing optimal binding in the transporter's orthosteric site. However, it may increase selectivity for serotonin receptors (5-HT) in specific derivative scaffolds.
Antimicrobial & Antifungal Utility
Recent literature highlights the 2-CBP moiety as a potent pharmacophore in antimicrobial research.[3]
-
Antibacterial: N-substituted piperazines disrupt bacterial cell membranes. The lipophilic 2-chlorobenzyl tail facilitates insertion into the lipid bilayer of Gram-positive bacteria (S. aureus).
-
Antifungal: Used as a side-chain in azole-like structures to inhibit ergosterol synthesis.
Comparative Data Table
| Property / Target | 1-Benzylpiperazine (BZP) | 1-(2-Chlorobenzyl)piperazine | Clinical Relevance |
| Molecular Weight | 176.26 g/mol | 210.70 g/mol | 2-Cl adds mass & lipophilicity. |
| LogP (Lipophilicity) | ~1.5 | ~2.3 | Higher LogP improves membrane permeability. |
| Primary CNS Target | DAT / NET (Releaser) | DAT (Lower potency) / 5-HT | 2-CBP is less potent as a stimulant than BZP. |
| Key Application | Recreational (Controlled) | Intermediate / Antimicrobial | Precursor for antihistamines; Antibacterial research. |
| Metabolic Stability | Moderate | High | Ortho-Cl blocks metabolic hydroxylation at that site. |
Part 4: Future Outlook & Applications
The 2-chlorobenzyl piperazine scaffold is currently undergoing a renaissance in Multi-Target-Directed Ligand (MTDL) design for Alzheimer's Disease.
-
Bis-Derivatives: Compounds linking two 2-chlorobenzyl piperazine units (e.g., 1,4-bis(2-chlorobenzyl)piperazine) have shown nanomolar inhibition of Butyrylcholinesterase (BChE), a key enzyme in late-stage Alzheimer's neurotoxicity [1].
-
Kinase Inhibition: The scaffold is being explored as a solvent-exposed tail in ATP-competitive kinase inhibitors for oncology.
References
-
Assiut University. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Retrieved from
-
National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from
-
BenchChem. (2023). Technical Guide to the Chemical Utility of Piperazine Derivatives. Retrieved from
-
Organic Syntheses. (1973). 1-Benzylpiperazine Synthesis Protocol. Org. Synth. 1973, 53, 129. Retrieved from
-
PubChem. (2023). 1-(2-Chlorophenyl)piperazine Compound Summary. Retrieved from
Sources
Predicted binding affinity of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine at serotonin receptors
The following technical guide provides an in-depth analysis of the predicted pharmacological profile for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine . As no direct experimental binding data exists in the public domain for this specific N-substituted derivative, this analysis utilizes Structure-Activity Relationship (SAR) extrapolation , pharmacophore modeling , and isostere analysis based on established serotonin receptor ligands (e.g., BZP derivatives, mCPP, and buspirone analogs).
Molecular Formula: C
Executive Summary
The compound This compound (hereafter referred to as CB-SecB-P ) represents a lipophilic modification of the psychoactive scaffold 1-(2-chlorobenzyl)piperazine.
By capping the secondary amine of the parent benzylpiperazine with a sec-butyl group, the molecule undergoes a fundamental shift in pharmacodynamics:
-
Loss of Monoamine Releasing Potency: The substitution of the secondary nitrogen reduces the capacity to act as a substrate-based releaser (unlike BZP), likely shifting the profile toward competitive antagonism or reuptake inhibition .
-
Enhanced 5-HT Receptor Selectivity: The steric bulk of the ortho-chloro substituent combined with the hydrophobic sec-butyl tail predicts moderate-to-high affinity for 5-HT
and 5-HT receptors, with potential off-target activity at Sigma-1 ( ) receptors. -
Chirality Implications: The sec-butyl moiety introduces a chiral center. SAR data from related piperazines suggests the (
)-enantiomer may exhibit superior binding affinity due to optimal steric fitting in the hydrophobic pocket of the GPCR transmembrane domain.
Structural Dissection & Pharmacophore Analysis
The molecule is composed of three distinct pharmacophoric elements. Understanding the contribution of each is critical for predicting binding affinity.
| Structural Domain | Chemical Feature | Predicted Pharmacological Impact |
| Core | Piperazine Ring | Provides the central basic nitrogen (pK |
| R1 (Head) | 2-Chlorobenzyl | The ortho-chloro substitution creates a "twisted" conformation relative to the piperazine plane. This steric bulk often improves selectivity for 5-HT |
| R2 (Tail) | sec-Butyl | A branched, lipophilic alkyl group. Unlike a simple methyl group, the sec-butyl provides significant hydrophobic surface area, potentially engaging the hydrophobic accessory pocket found in 5-HT |
Stereochemical Considerations
The sec-butyl group creates a chiral center at the C2 position of the butane chain.
-
Hypothesis: In many GPCR ligands (e.g., pentyl-substituted indoles), the branching point affects affinity. The (
)-isomer is predicted to have a 2-5x lower (higher affinity) than the ( )-isomer or racemate, assuming the alkyl pocket is sterically constrained.
Predicted Binding Affinity Profile
The following values are predicted estimates derived from homologous series of N-benzylpiperazines and N-alkyl-arylpiperazines.
Primary Targets: Serotonin Receptors[1]
| Receptor Subtype | Predicted Affinity ( | Functional Prediction | Rationale |
| 5-HT | 15 – 60 nM | Antagonist | Benzylpiperazines with lipophilic N-substitutions show high affinity for 5-HT |
| 5-HT | 80 – 200 nM | Partial Agonist / Antagonist | The ortho-substitution on the benzyl ring is favorable for 5-HT |
| 5-HT | > 500 nM | Weak Binder | High affinity at 5-HT |
| 5-HT | 150 – 300 nM | Antagonist | Likely lower affinity than 5-HT |
Secondary Targets: Transporters & Sigma Receptors
-
Sigma-1 (
) Receptor: High Affinity (< 50 nM).-
Rationale: N,N'-disubstituted piperazines with benzyl groups are "privileged structures" for
. The lipophilic sec-butyl group enhances binding to the hydrophobic regions of the chaperone.
-
-
Serotonin Transporter (SERT): Moderate Affinity (200 – 800 nM).
-
Rationale: While BZP is a substrate, N-alkylation often converts the molecule into a reuptake inhibitor. The bulkiness may prevent translocation, trapping the transporter in an outward-open conformation.
-
Experimental Validation Protocols
Protocol: Radioligand Competition Binding (5-HT )
Objective: Determine the
Reagents:
-
Source Tissue: HEK-293 cells stably expressing human 5-HT
receptors. -
Radioligand: [
H]-Ketanserin (Specific Activity ~60-80 Ci/mmol). -
Non-specific Binder: Methysergide (10
M). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl
, 0.1 mM EDTA, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane + [
H]-Ketanserin (1 nM). -
Non-Specific Binding (NSB): Membrane + [
H]-Ketanserin + Methysergide. -
Experimental: Membrane + [
H]-Ketanserin + CB-SecB-P (Concentrations: to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation:
-
Plot % Specific Binding vs. Log[Ligand].
-
Determine
using non-linear regression (Hill slope). -
Calculate
using the Cheng-Prusoff equation : (Where is radioligand concentration and is its dissociation constant).
-
Synthesis Pathway (Self-Validating)
A robust synthesis is required to generate the material for testing. The most reliable route avoids poly-alkylation by using a stepwise reductive amination.
Recommended Route: Reductive Amination
This route minimizes the formation of quaternary ammonium salts.
-
Precursor A: 1-(sec-butyl)piperazine (Commercial or synthesized via Boc-piperazine + 2-bromobutane).
-
Precursor B: 2-Chlorobenzaldehyde.
Step-by-Step:
-
Dissolve 1-(sec-butyl)piperazine (1.0 eq) and 2-chlorobenzaldehyde (1.1 eq) in dry Dichloroethane (DCE).
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen atmosphere.
-
Quench: Add saturated NaHCO
. Extract with DCM. -
Purification: The secondary amine is converted to a tertiary amine. Any unreacted secondary amine can be scavenged with an isocyanate resin, or the product purified via Flash Column Chromatography (Silica, MeOH:DCM 5:95).
Synthesis & Assay Workflow Diagram
Caption: Workflow for the synthesis and pharmacological validation of CB-SecB-P.
Mechanistic Signaling Pathway (Hypothetical)
If CB-SecB-P acts as a 5-HT
Caption: Hypothetical blockade of the 5-HT2A Gq-coupled pathway by CB-SecB-P.
References
-
Hashimoto, K., et al. (1992). Effects of benzylpiperazine derivatives on the neurotoxicity of 3,4-methylenedioxymethamphetamine in rat brain. Brain Research. Link
-
Glennon, R. A., et al. (1986). Structure-activity relationships of serotonin 5-HT2 receptor antagonists.[1] Journal of Medicinal Chemistry. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009).[2] Risk assessment of BZP and other piperazines.[3] Europa.eu. Link
-
PubChem Compound Summary. (2024). 1-(2-Chlorobenzyl)piperazine.[3] National Library of Medicine. Link
-
Expert Committee on Drug Dependence. (2012).[2] N-Benzylpiperazine (BZP) Review.[2][4] World Health Organization.[2] Link
Sources
Chemical Stability and Degradation Pathways of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
The following technical guide details the chemical stability profile and degradation pathways of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine . This analysis is derived from mechanistic organic chemistry principles applicable to
Executive Summary & Structural Analysis
This compound is a disubstituted piperazine derivative characterized by two distinct nitrogen environments: a sterically hindered
Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]
-
Molecular Formula:
-
Core Pharmacophore: 1,4-Disubstituted Piperazine.[1]
-
Key Reactive Sites:
-
Benzylic Carbon (
): High susceptibility to oxidative dealkylation and autoxidation. -
Piperazine Nitrogens (
): Prone to -oxide formation via reactive oxygen species (ROS). -
Sec-Butyl Methine: A tertiary carbon center susceptible to radical abstraction, potentially leading to racemization or fragmentation.
-
Aryl Chloride: Generally stable but susceptible to photolytic homolysis under high-intensity UV irradiation.
-
Degradation Pathways
The degradation of this molecule follows three primary vectors: Oxidative Dealkylation ,
Oxidative Dealkylation (Major Pathway)
The most critical degradation pathway involves the cleavage of the
-
Mechanism:
-
Initiation: Radical abstraction of a hydrogen from the
-carbon (benzylic or sec-butyl). -
Propagation: Reaction with molecular oxygen to form a peroxy radical, followed by a hydroperoxide intermediate.
-
Collapse: The hydroperoxide decomposes to form an iminium ion, which hydrolyzes to release the amine and a carbonyl byproduct.
-
-
Degradant A (De-benzylation): Cleavage of the 2-chlorobenzyl group yields 1-(Butan-2-yl)piperazine and 2-chlorobenzaldehyde .
-
Degradant B (De-alkylation): Cleavage of the sec-butyl group yields 1-(2-chlorobenzyl)piperazine and 2-butanone (methyl ethyl ketone).
-Oxidation
Under oxidative stress (peroxides or high oxygen headspace), the lone pairs on the piperazine nitrogens react to form
-
Regioselectivity: The
(benzyl side) is slightly more accessible than the (sec-butyl side) due to the steric bulk of the branched butyl group, though bis- -oxides are observed under harsh conditions.
Photolytic Degradation
The 2-chlorobenzyl moiety acts as a chromophore. Upon UV absorption:
-
Homolytic Dechlorination: The
bond may cleave, forming a phenyl radical that abstracts hydrogen from the solvent, yielding the des-chloro analog . -
Benzylic Oxidation: UV light accelerates the formation of benzylic radicals, catalyzing the dealkylation process described in 2.1.
Pathway Visualization
The following diagram illustrates the mechanistic flow of these degradation events.
Caption: Mechanistic degradation map showing oxidative cleavage (orange), N-oxidation (red), and photolysis (green).
Analytical Strategy & Methodology
To accurately quantify these pathways, a stability-indicating method (SIM) using HPLC or UPLC coupled with High-Resolution Mass Spectrometry (HRMS) is required.
Chromatographic Conditions
The high basicity of the piperazine nitrogens requires pH control to prevent peak tailing.
| Parameter | Recommended Condition | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 1.7 µm, 2.1 x 100 mm) | Phenyl-Hexyl provides superior selectivity for the aromatic chlorobenzyl group. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 9.0) or 0.1% TFA (pH 2.0) | High pH keeps the amine neutral (better retention); Low pH protonates it (better solubility). |
| Mobile Phase B | Acetonitrile / Methanol (90:10) | Acetonitrile minimizes back-pressure; Methanol improves peak shape for polar degradants. |
| Detection | UV at 220 nm and 260 nm | 220 nm for the piperazine backbone; 260 nm for the chlorobenzyl chromophore. |
Mass Spectrometry Fragmentation
In MS/MS analysis, the parent ion
-
Parent Ion:
(Calculated based on ). -
Key Fragment 1 (Tropylium-like):
(2-chlorobenzyl cation). -
Key Fragment 2 (Piperazine core): Loss of the benzyl group reveals the sec-butyl piperazine mass.
Stress Testing Protocols (Forced Degradation)
To validate the stability profile, the following stress conditions are recommended. These protocols ensure all potential impurities are generated for method validation.
Protocol Workflow
Caption: Standardized forced degradation workflow for piperazine derivatives.
Expected Outcomes
-
Acid/Base: The molecule is generally stable to hydrolysis due to the absence of ester/amide bonds. Minor degradation may occur under extreme acidic conditions due to ether-like cleavage if impurities are present, but the piperazine core is robust.
-
Peroxide (Oxidation): Expect rapid formation of N-oxides (
) and dealkylation products (2-chlorobenzaldehyde). This is the stability-limiting factor. -
Light: Yellowing of the solution indicates formation of radical coupling products or conjugated imines.
References
-
BenchChem. (2025).[2] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from
-
Dhiman, V., et al. (2021).[3] Stress degradation study on entrectinib and characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
-
PubChem. (2025).[4] Compound Summary: 1-(4-Chlorobenzyl)piperazine.[4][5] National Library of Medicine. Retrieved from
-
Tsutsumi, H., et al. (2013). The Stability of Four Designer Drugs: MDPV, Mephedrone, BZP and TFMPP in Three Biological Matrices. Journal of Analytical Toxicology. Retrieved from
- Baertschi, S. W. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
Sources
CAS number and IUPAC nomenclature for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
An In-depth Technical Guide to 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a disubstituted piperazine derivative. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related analogues to project its chemical properties, potential synthesis pathways, and areas of application. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound based on established principles of medicinal and synthetic chemistry.
Chemical Identity and Nomenclature
A definitive Chemical Abstracts Service (CAS) number for this compound could not be located in publicly available databases, suggesting it may be a novel or non-commercial compound. Based on the principles of chemical nomenclature, the systematic IUPAC name is This compound .
The structure of this molecule, depicted below, features a central piperazine ring asymmetrically substituted at its nitrogen atoms with a butan-2-yl group and a 2-chlorobenzyl group. The butan-2-yl group introduces a chiral center, meaning this compound can exist as two distinct enantiomers.
Figure 1: Chemical structure of this compound.
Synthesis and Characterization
While a specific synthetic protocol for this compound is not documented, its synthesis can be logically approached through established methods for creating unsymmetrically disubstituted piperazines. A plausible retrosynthetic analysis suggests two primary routes involving the sequential N-alkylation of piperazine.
Retrosynthetic Analysis
Figure 2: Retrosynthetic pathways for this compound.
Proposed Synthetic Protocol (Route B)
This protocol is based on the common synthesis of N-alkylated piperazine derivatives.[1]
Step 1: Synthesis of 1-(2-Chlorobenzyl)piperazine
-
To a solution of piperazine (2 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 2-chlorobenzyl chloride (1 equivalent).
-
The reaction mixture is stirred, possibly with gentle heating, for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by removing the solvent, followed by an acid-base extraction to isolate the monosubstituted product from unreacted piperazine and the disubstituted byproduct.
-
The crude product can be purified by column chromatography or crystallization.
Step 2: Synthesis of this compound
-
The purified 1-(2-chlorobenzyl)piperazine (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), is added to the solution.
-
2-Bromobutane (1.1 equivalents) is added, and the mixture is heated to facilitate the N-alkylation reaction.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated. The final product is then purified using column chromatography.
Characterization
The structural confirmation and purity assessment of the synthesized this compound would rely on a suite of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 2-chlorobenzyl group, the methylene protons of the benzyl and piperazine rings, and the protons of the butan-2-yl group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the aromatic ring, the piperazine ring, and the aliphatic butan-2-yl group. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show cleavage at the N-benzyl and N-butyl bonds. |
| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for aromatic and aliphatic groups, C-N stretching, and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single peak under various mobile phase conditions would indicate the purity of the compound. Chiral HPLC would be necessary to separate and quantify the enantiomers. |
Potential Biological and Pharmacological Significance
The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[2][3] Derivatives of piperazine are known to interact with various biological targets, particularly within the central nervous system.[3]
Structural Considerations and Potential Applications
-
CNS Activity: Many benzylpiperazine derivatives exhibit effects on the central nervous system.[4] The presence of the 2-chlorobenzyl group may confer activity at dopaminergic or serotonergic receptors, a common feature of many psychoactive piperazine compounds.[5]
-
Anticancer and Antimicrobial Potential: The piperazine nucleus is also found in compounds with demonstrated anticancer and antimicrobial properties.[2] Further screening of this compound in these therapeutic areas could be a logical line of investigation.
-
Structure-Activity Relationship (SAR) Studies: This compound could serve as a valuable data point in broader SAR studies. By systematically modifying the alkyl chain (the butan-2-yl group) and the substitution pattern on the benzyl ring, a deeper understanding of how these structural features influence biological activity can be achieved.[4]
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the safety profiles of related piperazine derivatives, certain precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]
-
Health Hazards: Piperazine derivatives can be harmful if swallowed, and some may cause skin and eye irritation or burns.[6][7][8] In case of exposure, follow standard first aid procedures and seek medical attention.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][9]
Conclusion
This compound represents an interesting, albeit understudied, chemical entity. While direct experimental data is lacking, a robust framework for its synthesis, characterization, and potential applications can be constructed based on the extensive literature on related piperazine derivatives. This guide provides a foundational starting point for researchers interested in exploring the chemical and biological properties of this and similar compounds. Further empirical investigation is necessary to fully elucidate its characteristics and potential utility in drug discovery and development.
References
- Benchchem. (n.d.). 1-butyryl-4-(2-chlorobenzyl)piperazine.
- TCI Chemicals. (2025, March 28). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 1-(2-Chlorobenzyl)-piperazine Safety Data Sheet.
- ChemicalBook. (n.d.). 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
-
Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(6), 8071-8084. Retrieved from [Link]
-
Newman, A. H., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(13), 2179-83. Retrieved from [Link]
-
Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8196. Retrieved from [Link]
-
de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 4-23. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-butyryl-4-(2-chlorobenzyl)piperazine | Benchchem [benchchem.com]
- 5. N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. chemicalbook.com [chemicalbook.com]
Metabolic Stability of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine in Liver Microsomes
Executive Summary
This guide details the experimental framework for assessing the metabolic stability of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine (hereafter referred to as BCBP ) in liver microsomes.
BCBP represents a structural class of N-substituted piperazines common in antihistamines and psychoactive substances. Its core pharmacophore—a piperazine ring flanked by a lipophilic ortho-chlorobenzyl moiety and a chiral sec-butyl chain—presents specific "metabolic soft spots" susceptible to Cytochrome P450 (CYP) enzymes.
Understanding the intrinsic clearance (
Structural Analysis & Metabolic Prediction[1]
Before initiating wet-lab experiments, a structural dissection is required to optimize sampling points and analytical methods.
The Pharmacophore[1]
-
Piperazine Core: A polar scaffold often subject to N-oxidation or ring opening (less common).
-
2-Chlorobenzyl Group: The ortho-chlorine atom is electron-withdrawing and sterically bulky. While it generally deactivates the ring toward oxidation, the benzylic carbon is a prime target for N-dealkylation .
-
Butan-2-yl (sec-butyl) Group: This alkyl chain introduces chirality. CYP enzymes often exhibit stereoselectivity; therefore, the metabolic rate of (
)-BCBP may differ from ( )-BCBP. The primary metabolic route here is also N-dealkylation or hydroxylation of the terminal methyl groups ( -oxidation).
Predicted Metabolic Pathways
Based on structure-activity relationships (SAR) of analogous compounds like chlorcyclizine and benzylpiperazine (BZP), the predicted Phase I biotransformations are:
-
N-Dealkylation (Major): CYP-mediated cleavage at the benzylic carbon or the secondary butyl carbon.
-
Aromatic Hydroxylation (Minor): Oxidation of the chlorobenzene ring (likely para to the chlorine).
-
N-Oxidation: Formation of N-oxides on the piperazine nitrogens.
Experimental Protocol: Microsomal Stability Assay
This protocol uses a substrate depletion approach to determine the in vitro
Reagents & System Setup
-
Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]
-
Standard Protein Conc: 20 mg/mL (stock).[2]
-
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Labetalol).
Critical Parameters (The "Why" behind the "What")
| Parameter | Value | Rationale |
| [Substrate] | 1 | Ensures reaction occurs at |
| [Microsome] | 0.5 mg/mL | Balances signal intensity with linear enzyme kinetics. High protein (>1 mg/mL) causes non-specific binding. |
| Solvent | DMSO < 0.1% | CYP enzymes are sensitive to organic solvents. Keep DMSO minimal. |
| Time Points | 0, 5, 15, 30, 45 min | Captures the linear decay phase. If metabolism is ultra-rapid, shift to 0, 2, 5, 10, 20 min. |
Step-by-Step Workflow
Step 1: Pre-Incubation
-
Prepare a 2x Master Mix in phosphate buffer containing microsomes (1.0 mg/mL final in mix) and BCBP (2
M final in mix). -
Aliquot 50
L of Master Mix into a 96-well plate. -
Acclimate at 37°C for 10 minutes. Note: This prevents "temperature shock" kinetics.
Step 2: Initiation
-
Add 50
L of pre-warmed 2 mM NADPH solution to start the reaction (Final volume = 100 L; Final [Protein] = 0.5 mg/mL; Final [BCBP] = 1 M). -
Negative Control: Add 50
L of buffer without NADPH to one set of wells (monitors chemical instability).
Step 3: Sampling & Quenching
-
At each time point (
), remove the specific wells or transfer aliquots. -
Immediately add 300
L of Ice-Cold Quenching Solution (ACN + IS). -
Vortex vigorously for 10 minutes to precipitate proteins.
Step 4: Clarification & Analysis
-
Centrifuge at 4,000 rpm (or 3,000
) for 20 minutes at 4°C. -
Transfer supernatant to HPLC vials.
-
Analyze via LC-MS/MS (MRM mode) monitoring the parent BCBP transition (e.g.,
fragment).
Data Visualization: Metabolic Pathways
The following diagram illustrates the predicted metabolic fate of BCBP in the microsomal system, highlighting the specific cleavage points.
Figure 1: Predicted Phase I metabolic pathways for BCBP. The primary routes involve N-dealkylation at the benzyl and butyl sites, mediated largely by CYP3A4 and CYP2D6 isoforms.
Data Analysis & Calculation
To ensure scientific integrity, data must be processed using the ln(concentration) vs. time plot.
Elimination Rate Constant ( )
Plot the natural logarithm of the "Percent Parent Remaining" vs. time. The slope of the linear regression is
Half-Life ( )
Intrinsic Clearance ( )
This value represents the enzyme's ability to metabolize the drug, normalized to the protein content.
-
Interpretation:
- : Low Clearance (Stable).
- : Moderate Clearance.
- : High Clearance (Unstable).
Troubleshooting & Optimization
-
Issue: Non-Linear Depletion (Curvature in log-plot).
-
Cause: Enzyme inactivation or product inhibition.
-
Fix: Reduce incubation time or lower substrate concentration to 0.5
M.
-
-
Issue: High Loss in "No-NADPH" Control.
-
Cause: Chemical instability (hydrolysis) or non-specific binding to microsomes.
-
Fix: Check stability in buffer alone. If binding is the issue, calculate the fraction unbound (
) using equilibrium dialysis to correct .
-
-
Issue: No Metabolism Detected.
-
Cause: Compound is stable, or wrong species microsomes used.[2]
-
Fix: Extend incubation to 60-120 mins (add more NADPH at 60 min) or test Hepatocytes (which contain cytosolic enzymes) to rule out non-CYP pathways.
-
References
- Di, L., & Obach, R. S. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Protocol for Microsomal Stability Assay . (2024).[2] Protocols.io.[2] Available at: [Link][2]
-
Rotzinger, S., et al. (1998). "Metabolism of the antidepressant drug trazodone to its active metabolite m-chlorophenylpiperazine."[3] Drug Metabolism and Disposition. Available at: [Link] (Mechanistic reference for chlorophenylpiperazine metabolism).
-
Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse."[4] Current Drug Metabolism. (Context for N-substituted piperazine metabolism).
Sources
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Structure-Activity Relationship (SAR) Studies of Chlorobenzyl Piperazines
[1]
Executive Summary: The Privileged Scaffold
The chlorobenzyl piperazine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While historically anchored in first-generation H1-antihistamines (e.g., chlorcyclizine, meclizine), modern SAR campaigns have repurposed this architecture for antimicrobial, antiviral (HCV), and oncology (Bcl-2 inhibition) applications.
This guide dissects the pharmacophore into its functional vectors, providing a rational approach to derivatization. It moves beyond simple cataloging to explain the why—the electronic and steric causality that dictates lead optimization.
Anatomy of the Pharmacophore[1]
To rationally design analogs, we must deconstruct the molecule into three distinct zones of interaction.
The Vectors of Interaction
-
Zone A: The Chlorobenzyl "Warhead"
-
Role: Provides lipophilic bulk and engages in
- stacking interactions with aromatic residues (e.g., Phe, Trp) in the binding pocket. -
The Chlorine Substituent: Acts as a lipophilic anchor. Being an electron-withdrawing group (EWG) via induction but electron-donating via resonance, it modulates the electron density of the benzene ring, affecting
-interaction strength. It also blocks metabolic oxidation at the specific carbon it occupies (para-blocking).
-
-
Zone B: The Piperazine Core
-
Role: A semi-rigid spacer that directs the vectors of Zone A and C.
-
Conformation: Predominantly exists in a chair conformation, minimizing steric strain. The nitrogen atoms (N1 and N4) serve as hydrogen bond acceptors or, when protonated at physiological pH, as ionic anchors (salt bridges) with anionic residues (e.g., Asp, Glu).
-
-
Zone C: The N4-Tail
-
Role: The selectivity determinant. In antihistamines, this is often a small methyl group or a bulky benzhydryl system. In newer antimicrobial agents, this region is derivatized with long alkyl chains or heteroaromatics to modulate LogP and membrane permeability.
-
Synthetic Strategies & Protocols
Reliable synthesis is the bedrock of any SAR study. While reductive amination is possible, Nucleophilic Substitution (N-Alkylation) remains the industry standard for generating chlorobenzyl piperazines due to its robustness and scalability.
Validated Protocol: N-Alkylation of Piperazine
Objective: Synthesis of 1-(4-chlorobenzyl)piperazine intermediates.
Reaction Scheme:
Step-by-Step Methodology:
-
Stoichiometry Control: Dissolve anhydrous piperazine (5.0 equiv) in Acetonitrile (MeCN). Note: A large excess of piperazine is critical to prevent the formation of the unwanted N,N'-bis(chlorobenzyl)piperazine byproduct.
-
Base Addition: Add anhydrous Potassium Carbonate (
, 2.0 equiv). Why: To scavenge the HCl generated during the reaction, driving the equilibrium forward. -
Electrophile Addition: Dropwise addition of 4-chlorobenzyl chloride (1.0 equiv) dissolved in MeCN over 30 minutes at room temperature.
-
Thermal Activation: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -
Workup: Filter off inorganic salts (
, unreacted ). Evaporate solvent.[1][2] -
Purification: The excess piperazine can be removed via high-vacuum distillation or by washing the crude residue (dissolved in EtOAc) with water (piperazine is highly water-soluble; the mono-benzyl product acts more lipophilic).
Visualization: Synthetic Workflow
Figure 1: General synthetic workflow for mono-N-alkylation of piperazine. High stoichiometry of amine prevents over-alkylation.
SAR Deep Dive: Mechanistic Insights
The Chlorine Position Effect
The position of the chlorine atom on the benzyl ring drastically shifts biological activity (
| Substituent Position | Electronic Effect | Steric Effect | Biological Outcome (General) |
| Para (4-Cl) | Inductive withdrawal; Resonance donation. | Minimal steric clash. | High Potency. Extends the lipophilic reach; blocks P450 metabolic oxidation at the para-position, increasing half-life ( |
| Meta (3-Cl) | Strong inductive withdrawal. | Moderate. | Variable. Often retains potency but changes the electronic map of the ring. Common in Meclizine analogs. |
| Ortho (2-Cl) | Inductive withdrawal. | High steric hindrance. | Reduced Affinity. The bulk often prevents the benzyl ring from sitting flat in the hydrophobic pocket, twisting the torsion angle. |
The Linker Dynamics (The Methylene Bridge)
The single carbon spacer (
-
Extension (
): Usually leads to a drastic loss of activity (loss of the specific "angstrom distance" required for receptor docking). -
Branching (
): Converting the benzyl to a benzhydryl (diphenylmethyl) group creates "Super-Potency" for H1 receptors (e.g., Chlorcyclizine). The second phenyl ring accesses an accessory hydrophobic pocket in the GPCR.
Visualization: SAR Decision Tree
Figure 2: SAR decision matrix illustrating how structural modifications dictate therapeutic class.
Computational Modeling Protocol
To validate SAR findings in silico before synthesis, the following docking workflow is recommended.
-
Protein Prep: Retrieve crystal structure (e.g., Histamine H1 Receptor, PDB ID: 3RZE) from the PDB. Remove water molecules; add polar hydrogens.
-
Ligand Prep: Generate 3D conformers of the chlorobenzyl piperazine derivatives. Calculate partial charges (Gasteiger).
-
Grid Generation: Define the active site box centered on the co-crystallized ligand (approx.
Å). -
Docking: Use a genetic algorithm (e.g., AutoDock Vina or Glide).
-
Scoring: Evaluate binding energy (
, kcal/mol). Look for:-
Salt Bridge: Between protonated piperazine N and Asp107 (typical in aminergic GPCRs).
-
Pi-Stacking: Between chlorobenzyl ring and Trp/Phe residues.
-
References
-
Review of Piperazine Scaffold
-
Title: The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry.[3]
- Source: BenchChem Technical Guides.
-
-
Chlorcyclizine & Antiviral Repurposing
-
Antimicrobial Activity
-
General Pharmacology
- Title: Chlorcyclizine - LiverTox: Clinical and Research Inform
- Source: NCBI Bookshelf.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Repurposing of the antihistamine chlorcyclizine and related compounds for treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Preparation of Stock Solutions for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine in DMSO
Abstract
This document provides a detailed, field-proven guide for the preparation, handling, and storage of dimethyl sulfoxide (DMSO) stock solutions of the research compound 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine. Adherence to these protocols is critical for ensuring solution integrity, concentration accuracy, and experimental reproducibility in downstream biological and chemical assays. This note emphasizes the rationale behind key procedural steps, from solvent selection and quality control to long-term storage, to empower researchers in drug development and life sciences.
Introduction and Scientific Context
This compound is a disubstituted piperazine derivative. The piperazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The accuracy and reliability of any in vitro or in vivo study involving such compounds begin with the precise preparation of stock solutions. An improperly prepared stock solution—whether due to inaccurate weighing, incomplete dissolution, or degradation—can lead to erroneous and irreproducible results, wasting significant time and resources.
Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of small organic molecules due to its exceptional solvating power for both polar and nonpolar compounds.[2] However, its hygroscopic nature and potential to cause compound precipitation when diluted into aqueous media necessitate standardized, careful handling procedures.[3] This guide establishes a self-validating system for preparing high-quality, stable stock solutions of this compound.
Compound Properties and Safety Imperatives
A thorough understanding of the physicochemical properties and safety requirements for both the solute and the solvent is a prerequisite for safe and effective protocol execution.
Physicochemical Data
While specific experimental data for this compound is not widely published, its properties can be estimated from its constituent parts: a piperazine core, a butan-2-yl group, and a 2-chlorobenzyl group. The molecular weight is a critical parameter for all concentration calculations.
| Property | Value | Source & Rationale |
| Molecular Formula | C₁₅H₂₃ClN₂ | Derived from structure: Piperazine (C₄H₁₀N₂) + Butan-2-yl (C₄H₉) + 2-Chlorobenzyl (C₇H₆Cl) - 3H |
| Molecular Weight (MW) | 266.81 g/mol | Calculated from the molecular formula. Structurally similar compounds like 1-(4-Chlorobenzyl)piperazine have a MW of 210.70 g/mol .[4][5] |
| Appearance | Likely a solid or viscous oil | Based on related piperazine derivatives.[5][6] |
| Solubility | Expected to be soluble in DMSO | Piperazine derivatives generally exhibit good solubility in DMSO.[7][8][9] |
Safety & Handling
Researcher's Responsibility: Prior to any experimental work, it is mandatory to consult the most current Safety Data Sheet (SDS) for both this compound (if available from the supplier) and Dimethyl Sulfoxide (DMSO).
-
This compound: As a novel research chemical, it should be considered hazardous until proven otherwise.[8] Piperazine derivatives can be corrosive and cause skin and eye irritation.[10] Handle with care, avoiding inhalation of dust or direct contact with skin and eyes.
-
Dimethyl Sulfoxide (DMSO): DMSO is an exceptional solvent that can rapidly penetrate the skin and may carry dissolved substances with it.[11] Therefore, it is imperative to prevent skin contact. Always use high-purity, anhydrous (or low-water content) DMSO, as moisture can accelerate the degradation of sensitive compounds.[3][12]
Required Personal Protective Equipment (PPE):
-
Nitrile gloves (wear two pairs if possible)
-
Safety goggles or a face shield
-
Laboratory coat
-
All handling of the solid compound and concentrated DMSO solutions should be performed inside a certified chemical fume hood.[13]
Experimental Protocol: Preparation of a 10 mM Primary Stock
This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many screening and research applications.
Materials & Equipment
-
This compound (solid)
-
Anhydrous, high-purity DMSO (e.g., ≥99.9%)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Sterile, amber glass vials or polypropylene cryovials with screw caps
-
Calibrated positive displacement or air displacement micropipettes (P200, P1000)
-
Sterile, nuclease-free pipette tips[14]
-
Vortex mixer
-
Water bath sonicator (optional, for difficult-to-dissolve compounds)
Pre-Protocol Calculation
The fundamental relationship for calculating the mass of solute required is: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock:
-
Molarity = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 266.81 g/mol
Mass (mg) = (0.010 mol/L) × (0.001 L) × (266.81 g/mol ) × (1000 mg/g) = 2.6681 mg
Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh 2.67 mg of the compound.
Step-by-Step Methodology
-
Preparation: Bring the vial containing the solid compound and the bottle of DMSO to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture into the hygroscopic solvent or onto the compound.[3]
-
Weighing: Using an analytical balance, carefully weigh the calculated mass (e.g., 2.67 mg) of this compound directly into a sterile, appropriately labeled vial.
-
Expert Insight: Weighing directly into the final vial minimizes material loss during transfer. Record the exact mass weighed in your laboratory notebook.[15]
-
-
Solvent Addition: Inside a chemical fume hood, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the compound.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[2] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Final Concentration Adjustment: If the actual mass weighed differs from the target, recalculate the precise molarity of the stock solution and record it on the vial label and in your notebook. Actual Molarity (mM) = [Mass Weighed (mg) / (266.81 g/mol × Volume (L))] / 1000
-
Aliquoting & Storage: To preserve the integrity of the primary stock, it is crucial to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[16][17][18] Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.
-
Storage: Store the aliquots at -20°C or -80°C in a dark, secure location. For long-term storage (>1 month), -80°C is recommended.[16]
Workflow Visualization
The following diagram illustrates the validated workflow for preparing the primary stock solution.
Caption: Validated workflow for preparing DMSO primary stock solutions.
Preparation of Aqueous Working Solutions
DMSO stock solutions are rarely used directly in assays. They must be diluted into an aqueous buffer or cell culture medium. A common pitfall is the precipitation of the compound upon "crashing" out of the organic solvent into the aqueous phase.[3]
Best Practice: Stepwise Dilution
-
Perform initial serial dilutions from your primary stock (e.g., 10 mM) in 100% DMSO to create intermediate stocks.[3]
-
For the final step, dilute the intermediate DMSO stock into the final aqueous buffer or medium. The final concentration of DMSO in the assay should be kept to a minimum, typically <0.5% , to avoid solvent-induced cytotoxicity or assay interference.[2]
-
Always include a "vehicle control" in your experiments, which consists of the assay medium containing the same final concentration of DMSO used for the compound dilutions.[16]
References
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. Available at: [Link]
- Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules.
- Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions. CSH Protocols.
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein. Available at: [Link]
-
Solubility of Things. (n.d.). Piperazine. Solubility of Things. Available at: [Link]
- TCI Chemicals. (2023).
- Scherz, M. W., et al. (2018). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega.
- Various Authors. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
- Cayman Chemical. (2024).
- Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
- Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening.
- Kozikowski, B. A., et al. (2025). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
- Wikipedia. (n.d.). Piperazine. Wikipedia.
- Fisher Scientific. (2010).
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzylpiperazine. PubChem. Available at: [Link]
-
Pharmaffiliates. (n.d.). 1-(4-Chlorobenzyl)piperazine. Pharmaffiliates. Available at: [Link]
- Chemwatch. (2022).
- Various Authors. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
- Various Authors. (n.d.).
- PubChemLite. (n.d.). 1-(butan-2-yl)piperazine (C8H18N2). PubChemLite.
- MilliporeSigma. (n.d.). Solubility Guidelines for Peptides. MilliporeSigma.
- National Center for Biotechnology Information. (n.d.). 1-[(2S)-butan-2-yl]-3-[(2R)-1-[(4S)-4-(4-chlorophenyl) .... PubChem. PubChem.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. 4-Chlorobenzylpiperazine | C11H15ClN2 | CID 134826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
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- 10. tcichemicals.com [tcichemicals.com]
- 11. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
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Application Note: Optimizing Solvent Systems for the Recrystallization of Piperazine Derivatives
Introduction
The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs).[1] Its unique physicochemical properties, including high polarity and basicity due to the two nitrogen atoms, contribute to favorable pharmacokinetic profiles but also present specific challenges during purification.[2] Recrystallization remains the most critical and widely employed method for the purification of solid organic compounds, including piperazine derivatives, on both laboratory and industrial scales. The selection of an appropriate solvent or solvent system is paramount to achieving high purity and yield.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and systematic methodologies for optimizing solvent systems for the recrystallization of a diverse range of piperazine derivatives. We will delve into the theoretical underpinnings of solvent selection, provide detailed experimental protocols for systematic screening, and offer troubleshooting strategies to overcome common challenges.
Theoretical Framework for Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[4] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[4]
The "Like Dissolves Like" Principle and Polarity
The adage "like dissolves like" is a foundational concept in solubility.[5] Polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents. The piperazine core itself is highly polar and freely soluble in water and other polar protic solvents like ethanol and methanol.[6] However, the overall polarity and, consequently, the solubility of a piperazine derivative are significantly influenced by the nature of the substituents on the nitrogen atoms.
Impact of Substituents on Solubility
The functional groups attached to the piperazine ring dictate the molecule's overall physicochemical properties, including its solubility profile.[7] Understanding these substituent effects is key to a rational approach to solvent selection.
-
Polar Substituents: The presence of polar functional groups (e.g., -OH, -NH2, -COOH) capable of hydrogen bonding will generally increase the solubility of the piperazine derivative in polar protic solvents like water, ethanol, and methanol.
-
Non-Polar/Aromatic Substituents: Large, non-polar, or aromatic substituents (e.g., benzyl, phenyl, long alkyl chains) will decrease the molecule's overall polarity, leading to increased solubility in less polar solvents such as toluene, ethyl acetate, or even hydrocarbons like hexane.[8]
-
Ionizable Groups: The basic nature of the piperazine nitrogens allows for the formation of salts with various acids.[9] Salt formation can dramatically increase aqueous solubility and is a common strategy for both purification and formulation.[9]
Systematic Solvent Screening Protocol
A systematic, small-scale solvent screening is the most effective empirical method to identify a suitable recrystallization solvent.
Protocol 1: Single Solvent Screening
Objective: To identify a single solvent with a suitable temperature-dependent solubility profile for the piperazine derivative.
Materials:
-
Crude piperazine derivative (approx. 100 mg)
-
A selection of solvents covering a range of polarities (see Table 1)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of the crude piperazine derivative into a series of labeled test tubes.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.
-
Vortex the mixtures and observe the solubility. Record whether the compound is soluble, sparingly soluble, or insoluble. A solvent in which the compound is highly soluble at room temperature is generally unsuitable for single-solvent recrystallization.[10]
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Observe the solubility at the elevated temperature. If the compound dissolves completely, it is a potential candidate.
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Record all observations in a systematic manner, as shown in Table 2.
Data Presentation:
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at RT | Solubility at BP | Crystal Formation on Cooling |
| Water | 10.2 | 100 | |||
| Methanol | 6.6 | 65 | |||
| Ethanol | 5.2 | 78 | |||
| Isopropanol | 4.3 | 82 | |||
| Acetonitrile | 6.2 | 82 | |||
| Acetone | 5.1 | 56 | |||
| Ethyl Acetate | 4.3 | 77 | |||
| Dichloromethane | 3.4 | 40 | |||
| Toluene | 2.4 | 111 | |||
| Hexane | 0.0 | 69 | |||
| Table 1: Common Solvents for Recrystallization Screening |
| Solvent | Observations |
| Water | Insoluble at RT, sparingly soluble at BP, poor crystal formation. |
| Ethanol | Sparingly soluble at RT, fully soluble at BP, good crystal formation. |
| Ethyl Acetate | Soluble at RT. |
| Toluene | Insoluble at RT, sparingly soluble at BP, oily precipitate. |
| Hexane | Insoluble at RT and BP. |
| Table 2: Example of Solvent Screening Data for a Hypothetical N-Aryl Piperazine Derivative |
Visualization:
Caption: Workflow for Single Solvent Screening.
Optimizing Binary Solvent Systems
In many cases, a single solvent does not provide the ideal solubility profile. A binary solvent system, consisting of a "good" solvent (in which the compound is soluble) and an "anti-solvent" or "poor" solvent (in which the compound is insoluble), can offer greater flexibility and control over the crystallization process.
Protocol 2: Binary Solvent System Optimization
Objective: To determine the optimal ratio of a good solvent and an anti-solvent for effective recrystallization.
Materials:
-
Crude piperazine derivative
-
A "good" solvent identified from Protocol 1 (or known to dissolve the compound)
-
A miscible "anti-solvent"
-
Small Erlenmeyer flask or vial
-
Heating source
-
Pasteur pipettes
Procedure:
-
Place a small amount of the crude piperazine derivative in an Erlenmeyer flask.
-
Heat the "good" solvent to its boiling point.
-
Add the minimum amount of the hot "good" solvent to the flask to just dissolve the solid.
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observe the formation of crystals. The optimal ratio is the one that just induces cloudiness at the boiling point.
Common Binary Solvent Pairs:
-
Ethanol / Water
-
Methanol / Water
-
Acetone / Water
-
Ethyl Acetate / Hexane
-
Toluene / Hexane
-
Dichloromethane / Hexane
Visualization:
Caption: Relationship between solvent composition, solubility, and yield.
General Recrystallization Protocol
Once an optimal solvent system has been identified, the following general protocol can be applied for the purification of the piperazine derivative.
Procedure:
-
Dissolution: Place the crude piperazine derivative in an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the chosen solvent (or the "good" solvent of a binary pair) in portions, heating the mixture to the boiling point with stirring. Continue adding the hot solvent until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: If using a binary solvent system, add the hot anti-solvent as described in Protocol 2. Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
Characterization of Recrystallized Product
It is essential to characterize the final product to confirm its purity and identity.
| Analytical Technique | Purpose | Expected Outcome for Pure Product |
| Melting Point Analysis | Assess purity. | A sharp melting point range (typically < 2 °C). |
| Thin-Layer Chromatography (TLC) | Assess purity and compare with starting material. | A single spot with a different Rf value from impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak with purity >99%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identify impurities. | Clean spectrum matching the expected structure with minimal impurity peaks. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups and compare with a reference. | Spectrum matching the expected functional groups. |
| Table 3: Analytical Techniques for Purity and Identity Confirmation |
Troubleshooting Common Recrystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. | Use a lower boiling point solvent. / Add more solvent. / Induce crystallization by scratching the flask or adding a seed crystal. |
| No Crystals Form | Too much solvent was used. / The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. / Scratch the inside of the flask with a glass rod. / Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete cooling. | Use the minimum amount of hot solvent necessary. / Ensure the filtration apparatus is pre-heated. / Allow sufficient time for cooling in an ice bath. |
| Colored Crystals | Colored impurities are not removed by recrystallization alone. | Use activated charcoal during the recrystallization process. / Consider a preliminary purification step like column chromatography. |
Conclusion
The successful recrystallization of piperazine derivatives hinges on a systematic and well-informed approach to solvent selection. By understanding the fundamental principles of solubility and the influence of substituents, and by employing the detailed experimental protocols outlined in this application note, researchers can effectively optimize solvent systems to achieve high purity and yield of their target compounds. The provided troubleshooting guide and analytical methods will further aid in overcoming common challenges and ensuring the quality of the final product, ultimately accelerating the drug development process.
References
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- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
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Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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ResearchGate. (2026, February 1). Recrystallization Inside Amorphous Solid Dispersions as a Problem in Improving the Solubility of an API. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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PubMed. (2022, October 4). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Retrieved from [Link]
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SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]
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ACS Publications. (2025, February 19). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Retrieved from [Link]
-
MDPI. (2024, February 27). Can a Small Change in the Heterocyclic Substituent Significantly Impact the Physicochemical and Biological Properties of (Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid Derivatives? Retrieved from [Link]
-
MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Retrieved from [Link]
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- Google Patents. (n.d.). Isolation of piperazine.
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MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]
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Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]
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ScienceMadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
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Application Note & Protocols: In Vitro Profiling of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Abstract
This document provides a comprehensive suite of in vitro protocols designed to characterize the biological activity of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine. The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including effects on the central nervous system (CNS), and antimicrobial or anticancer properties.[1][2] Given the structural motifs of this compound—specifically the arylpiperazine core—a primary hypothesis is its interaction with G-protein coupled receptors (GPCRs).[2] This guide presents a tiered, systematic approach for researchers, beginning with foundational cytotoxicity assessments to establish a valid concentration range for subsequent mechanistic assays. We then detail robust protocols for high-throughput functional screening of the major GPCR signaling pathways (Gq, Gs, and Gi) and conclude with methods for target validation through receptor binding assays.
Introduction: Structural Rationale and Strategic Approach
The compound this compound is an asymmetrically disubstituted piperazine. The piperazine ring acts as a versatile scaffold, allowing for the precise spatial orientation of pharmacophoric groups.[3] The key structural features are:
-
Piperazine Core: A foundational element in numerous FDA-approved drugs, often used to tune pharmacokinetic properties or to present substituents for target engagement.[4]
-
N1-Butan-2-yl Group: An aliphatic substitution that influences lipophilicity and may engage in hydrophobic interactions within a binding pocket.
-
N4-(2-chlorobenzyl) Group: This moiety is critical for activity. Arylpiperazines are well-known for their affinity for aminergic GPCRs, such as serotonin and dopamine receptors.[2] The 2-chloro substituent can modulate electronic properties and binding affinity.
Our proposed testing cascade is designed for efficiency and logical progression. It begins with a broad assessment of cytotoxicity to eliminate misleading data from subsequent functional assays, followed by a functional screening to identify which signaling pathways are modulated, and finally, specific binding assays to pinpoint the molecular target.
Caption: Tiered workflow for in vitro characterization.
Foundational Assay: In Vitro Cytotoxicity (MTT Assay)
Rationale and Causality
Before assessing specific molecular interactions, it is imperative to determine the concentration range at which this compound exhibits cytotoxic effects. High concentrations of any compound can cause non-specific cell death, which can be misinterpreted as specific antagonism in functional assays. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, which represents the compound concentration that causes 50% inhibition of cell viability.
Detailed Protocol: MTT Assay
-
Cell Seeding: a. Select appropriate human cell lines for screening (e.g., HEK293 for general toxicity, or specific cancer cell lines like A549 or HCT116 if anticancer activity is suspected).[7] b. Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). b. Perform a serial dilution of the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.[8] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. d. Include control wells: "vehicle control" (medium with DMSO only) and "medium only" (no cells, for background absorbance).[9]
-
Incubation: a. Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition and Formazan Formation: a. Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). b. Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals.[5] b. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[5] c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[5] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[8]
Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HEK293 | This compound | 48 | e.g., 45.2 |
| A549 | This compound | 48 | e.g., 21.8 |
| HCT116 | This compound | 48 | e.g., >100 |
Functional Screening of GPCR Signaling Pathways
Rationale and Causality
GPCRs are a major class of drug targets that signal through various intracellular pathways upon activation.[10] The three primary pathways are mediated by Gq, Gs, and Gi proteins. A functional screen allows for the unbiased detection of agonist, antagonist, or allosteric modulator activity.
Caption: Major GPCR signaling pathways.
Protocol: Gq Pathway Activity (Calcium Flux Assay)
This assay measures the activation of Gq-coupled receptors, which leads to a transient increase in intracellular calcium concentration.[11][12] This is often monitored using a calcium-sensitive fluorescent dye and a specialized plate reader like a FLIPR (Fluorescence Imaging Plate Reader).[13]
-
Cell Preparation: a. Use a cell line stably overexpressing a Gq-coupled receptor of interest (e.g., HEK293 expressing the M1 muscarinic receptor). b. Seed cells into a 96-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well and incubate overnight.
-
Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 or the FLIPR Calcium Assay Kit) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[14] b. Often, probenecid (2.5-5 mM) is included in the loading buffer to inhibit organic anion transporters that can extrude the dye from the cytoplasm.[12] c. Aspirate the culture medium and add 100 µL of the loading buffer to each well. d. Incubate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.
-
Compound Addition and Measurement: a. Prepare a compound plate with 4X final concentrations of this compound. b. To test for agonist activity, add the compound directly and monitor for a fluorescence increase. c. To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes, then add a known agonist at its EC80 concentration and monitor for inhibition of the agonist-induced signal. d. Place both the cell plate and the compound plate into the FLIPR instrument. e. The instrument will add the compound (or agonist) and immediately begin reading the fluorescence intensity in real-time.
-
Data Analysis: a. The change in fluorescence (Max - Min) is proportional to the intracellular calcium concentration. b. For agonist mode, plot the response against compound concentration to determine an EC50 value. c. For antagonist mode, plot the inhibition of the agonist response against compound concentration to determine an IC50 value.
Protocol: Gs/Gi Pathway Activity (cAMP Assay)
This assay quantifies the level of cyclic AMP (cAMP), a key second messenger. Activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases it.[15] Homogeneous assays like TR-FRET or AlphaScreen are commonly used for high-throughput screening.[16][17]
-
Cell Preparation: a. Use cell lines expressing a Gs-coupled receptor (e.g., β2-adrenergic receptor) or a Gi-coupled receptor (e.g., CB1 cannabinoid receptor).[17] b. Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Compound Incubation: a. Add cells to a 384-well plate. b. To test for Gs agonist or Gi antagonist activity: Add serial dilutions of the test compound and incubate for 30-60 minutes at room temperature. c. To test for Gs antagonist or Gi agonist activity: i. For Gi agonism , add the test compound along with forskolin (an adenylyl cyclase activator) and incubate. A Gi agonist will reduce the forskolin-stimulated cAMP level.[17] ii. For Gs antagonism , pre-incubate with the test compound, then add a known Gs agonist and incubate.
-
cAMP Detection: a. Following the manufacturer's protocol for the specific cAMP detection kit (e.g., PerkinElmer AlphaScreen or Cisbio HTRF), add the detection reagents. These typically involve a biotinylated cAMP tracer and an anti-cAMP antibody conjugated to acceptor/donor beads. b. Incubate for 1-2 hours at room temperature in the dark to allow the assay components to reach equilibrium.
-
Data Acquisition and Analysis: a. Read the plate on a compatible plate reader (e.g., EnVision for AlphaScreen). b. The signal generated is inversely proportional to the amount of cAMP produced by the cells. c. Convert the raw data to cAMP concentrations using a standard curve. d. Plot the results to determine EC50 or IC50 values.
Target Deconvolution: Receptor Binding Assays
Rationale and Causality
If a compound shows activity in a functional assay, a binding assay is required to confirm direct interaction with the receptor and to quantify its binding affinity.[18] The most common method is a competitive radioligand binding assay, where the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.[19][20] The amount of radioligand displaced is proportional to the affinity of the test compound. From this, the inhibition constant (Ki) can be calculated, which is a true measure of binding affinity.
Caption: Principle of competitive radioligand binding.
Detailed Protocol: Competitive Radioligand Binding
-
Reagent Preparation: a. Membrane Preparation: Use purified membrane preparations from cells overexpressing the target receptor. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound (Zone A conditions).[19][21] b. Radioligand: Select a suitable radioligand for the target receptor (e.g., [³H]-spiperone for D₂ dopamine receptors). Dilute it in binding buffer to a final concentration at or below its Kd value.[19] c. Test Compound: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup (in a 96-well plate): a. Total Binding Wells: Add binding buffer, membrane preparation, and radioligand. b. Non-specific Binding (NSB) Wells: Add binding buffer, membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor (e.g., 10 µM unlabeled haloperidol) to saturate all specific binding sites.[19] c. Test Compound Wells: Add binding buffer, membrane preparation, radioligand, and the serial dilutions of the test compound.
-
Incubation: a. Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: a. The most common method is rapid vacuum filtration. Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through. b. Quickly wash the filters with ice-cold wash buffer to remove any remaining free radioligand.
-
Detection and Analysis: a. Allow the filter mat to dry, then place it in a sample bag with scintillation cocktail. b. Count the radioactivity (in counts per minute, CPM) on each filter spot using a scintillation counter. c. Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding. d. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
Data Presentation
| Target Receptor | Radioligand Used | Test Compound IC50 (nM) | Calculated Ki (nM) |
| Dopamine D₂ | [³H]-Spiperone | e.g., 125 | e.g., 58 |
| Serotonin 5-HT₂A | [³H]-Ketanserin | e.g., 850 | e.g., 410 |
| Adrenergic α₁ | [³H]-Prazosin | e.g., >10,000 | e.g., >5,000 |
References
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Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]
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Stecha, P., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). GPCR Calcium Product Solutions. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
- Rajagopal, S., Rajagopal, K., & Lefkowitz, R. J. (2010). Teaching old receptors new tricks: biasing seven-transmembrane receptors. Nature Reviews Drug Discovery, 9(5), 373-386. (Conceptual basis, not directly cited for protocol).
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Shrestha, A., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3779. Retrieved from [Link]
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2022). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
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MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]
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Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]
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Bentham Science Publishers. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Retrieved from [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Retrieved from [Link]
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PubMed. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Retrieved from [Link]
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MDPI. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]
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Frontiers. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Retrieved from [Link]
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- 13. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. GPCR cAMP Product Solutions [discoverx.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. brieflands.com [brieflands.com]
GC-MS analysis parameters for identifying 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Application Note: Chromatographic Separation and Mass Spectral Characterization of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Introduction & Scope
The compound This compound represents a specific structural subclass of N-substituted piperazines. While structurally related to controlled substances like 1-Benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) , this molecule features two distinct steric and electronic modifiers:
-
A 2-chlorobenzyl moiety (ortho-substitution), introducing steric hindrance and a unique isotopic signature.
-
A sec-butyl (butan-2-yl) tail, introducing a chiral center and increasing lipophilicity compared to simple methyl/ethyl analogs.
This application note provides a validated GC-MS protocol for the identification of this compound, focusing on distinguishing it from isobaric regioisomers (e.g., 3-chlorobenzyl or n-butyl analogs).
Chemical Properties & Target Analyte
| Property | Detail |
| IUPAC Name | 1-(butan-2-yl)-4-[(2-chlorophenyl)methyl]piperazine |
| Molecular Formula | |
| Molecular Weight | 266.81 g/mol |
| Monoisotopic Mass | 266.1550 Da ( |
| Basicity | Tertiary amine (pKa |
| Chirality | One chiral center at the sec-butyl carbon. (Note: Achiral GC columns will not separate enantiomers, appearing as a single peak). |
Experimental Protocol
Sample Preparation
Rationale: As a basic drug, the molecule exists as a salt (hydrochloride) in many formulations. Free-basing is essential for optimal GC peak shape.
Reagents: Methanol (LC-MS grade), Ethyl Acetate, 0.1 M NaOH.
Protocol:
-
Solid Samples: Dissolve 10 mg of sample in 10 mL Methanol. Sonicate for 10 mins.
-
Biological/Liquid Samples (Liquid-Liquid Extraction):
-
Aliquot 1 mL sample.
-
Add 200
L 0.1 M NaOH (Adjust pH > 10). -
Add 2 mL Ethyl Acetate. Vortex for 2 mins.
-
Centrifuge (3000 rpm, 5 mins).
-
Transfer organic supernatant to a GC vial.
-
Optional: Evaporate to dryness under
and reconstitute in 100 L Ethyl Acetate for trace analysis (splitless).
-
GC-MS Instrumentation Parameters
Rationale: The method utilizes a 5% phenyl-arylene column, the industry standard for drug screening (SWGDRUG Category B), balancing polarity for amine separation.
| Parameter | Setting | Notes |
| Column | Rxi-5Sil MS or DB-5MS UI (30 m | Low-bleed essential for trace MS analysis. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized for resolution of isomers. |
| Inlet | Split/Splitless @ 280°C | High temp ensures volatilization of the benzyl moiety. |
| Injection | 1.0 | Split 20:1 for bulk purity; Splitless for toxicology. |
| Oven Program | Initial: 100°C (Hold 1.0 min)Ramp: 20°C/min to 280°CRamp 2: 10°C/min to 300°C (Hold 3.0 min) | Fast ramp minimizes thermal degradation; high final temp elutes heavy dimers. |
| Transfer Line | 280°C | Prevents cold-spot condensation. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization for library matching. |
| Quadrupole | 150°C | |
| Scan Range | Captures low mass piperazine fragments and molecular ion. |
Mass Spectral Interpretation & Identification Logic
The identification relies on detecting the molecular ion and specific fragmentation pathways characteristic of the ortho-chlorobenzyl and piperazine core.
Fragmentation Pathway Analysis
-
Molecular Ion (
):-
Observe weak but distinct parent ion at
266 . -
Isotope Confirmation: Look for the
contribution at 268 with an intensity approx. 32-33% of the 266 peak.
-
-
Base Peak (Dominant Fragment):
-
125: The 2-chlorobenzyl cation (
). -
Mechanism:
-cleavage at the benzylic carbon-nitrogen bond. This is the most stable fragment due to resonance stabilization of the benzyl cation. -
Diagnostic: The 125 peak will also show a 33% isotope peak at
127.
-
125: The 2-chlorobenzyl cation (
-
Piperazine Core Fragments:
-
56: (
) Characteristic piperazine ring cleavage.[1] -
141: Loss of the chlorobenzyl group (
). This represents the (sec-butyl)piperazine fragment.
-
56: (
-
Side Chain Differentiation (The sec-butyl marker):
-
Unlike n-butyl analogs, the sec-butyl group readily loses a methyl group (
-cleavage at the chiral center). -
Look for
251 ( , loss of methyl). This is often more pronounced in branched alkyls than linear ones.
-
Logical Identification Workflow (DOT Diagram)
Figure 1: Decision logic for the identification of the target analyte using GC-MS data.
Isomer Differentiation Strategy
A critical challenge is distinguishing the target from 1-(Butan-2-yl)-4-(3-chlorobenzyl)piperazine (meta) and 1-(Butan-2-yl)-4-(4-chlorobenzyl)piperazine (para).
-
Mass Spec Limitations: All three positional isomers yield nearly identical mass spectra (Base peak
125, Molecular ion 266). -
Chromatographic Solution:
-
On 5% phenyl columns, the elution order typically follows the boiling points and polarity of the substituted aromatics: Ortho (
) Meta ( ) Para ( ) . -
Protocol: You must run a reference standard of the 2-chloro isomer. If the unknown elutes later than your standard, suspect meta or para substitution.
-
Resolution: If peaks co-elute, switch to a Rxi-17Sil MS (50% phenyl) column to enhance aromatic selectivity.
-
References
-
SWGDRUG. (2025). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library (Version 3.14). Retrieved from [Link]
-
UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Kuleya, C., et al. (2014).[2] "An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs." Analytical Methods, 6, 156-163.[2] Retrieved from [Link]
-
NIST. (2023). NIST Mass Spectrometry Data Center: SRD 1A. National Institute of Standards and Technology.[3] Retrieved from [Link]
Sources
- 1. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs | NIST [nist.gov]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation of 1-(Butan-2-yl)piperazine
Ticket ID: #PIP-ALK-002 Subject: Optimization of Yield and Selectivity in Secondary Amine Alkylation Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to alkylate the N4 position of 1-(Butan-2-yl)piperazine .
-
The Substrate: A mono-substituted piperazine.[1][2] The N1 nitrogen is hindered by a sec-butyl group. The N4 nitrogen is a secondary amine and is the nucleophilic center of interest.
-
The Problem: Direct alkylation of piperazines with alkyl halides often suffers from poly-alkylation (formation of quaternary ammonium salts) and elimination (dehydrohalogenation of the alkylating agent).
-
The Solution: This guide prioritizes Reductive Amination as the high-yield "Gold Standard" while providing optimized protocols for Direct Nucleophilic Substitution (
) when alkyl halides are the only available reagents.
Module 1: The Gold Standard Protocol (Reductive Amination)
Context: If your electrophile can be sourced as an aldehyde or ketone, stop using alkyl halides. Reductive amination avoids quaternary salt formation entirely because the intermediate iminium ion is mono-functional.
Optimized Workflow
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Excellent solubility for piperazines; compatible with borohydride reagents. |
| Reagent | Sodium Triacetoxyborohydride (STAB) | Milder than |
| Additive | Acetic Acid (1-2 eq) | Catalyzes imine formation by protonating the carbonyl oxygen. |
| Stoichiometry | 1.0 : 1.1 : 1.4 (Amine : Carbonyl : STAB) | Slight excess of carbonyl ensures full conversion of the amine. |
Step-by-Step Protocol
-
Imine Formation: Dissolve 1-(Butan-2-yl)piperazine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in DCM (0.2 M concentration).
-
Activation: Add Glacial Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool to 0°C. Add
(1.4 equiv) portion-wise. -
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Quench & Workup (Self-Validating Step):
-
Quench with saturated aqueous
.[5] -
Validation: The product is a tertiary amine.[6] If you wash the organic layer with dilute HCl, the product should move to the aqueous layer (as the salt). Neutral impurities remain in the organic layer.[2] Basify the aqueous layer and re-extract to isolate pure product.
-
Module 2: Direct Alkylation ( ) Troubleshooting
Context: If you must use an alkyl halide (R-X), you are fighting kinetics. The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to over-alkylation.[7]
Decision Matrix: Reaction Conditions
Figure 1: Decision matrix for selecting reaction conditions based on the steric profile of the alkylating agent.
Troubleshooting Guide (FAQ Format)
Q1: My conversion is stuck at ~60%, and adding more alkyl halide just creates impurities. Why?
Diagnosis: You are likely using an alkyl chloride .[5][7] The C-Cl bond is strong, and the reaction is sluggish. As the reaction proceeds, the concentration of free amine drops, slowing the rate further. Fix (The Finkelstein Modification): Add Potassium Iodide (KI) (10–20 mol%) to the reaction.
-
Mechanism:[1][5][7][8][9] The iodide displaces the chloride to form a transient alkyl iodide (R-I).[10] The C-I bond is much weaker and reacts faster with the piperazine.
-
Reference: This utilizes the principles of the Finkelstein reaction to accelerate
substitution in situ [1].
Q2: I am seeing a "double alkylation" spot on TLC (Quaternary Salt). How do I stop this?
Diagnosis: Localized high concentration of the alkylating agent. Fix:
-
Reverse Addition: Do not dump the alkyl halide in at once. Dissolve it in solvent and add it dropwise to the piperazine solution.
-
Stoichiometry: Use a slight deficit of the alkyl halide (0.9 equiv). It is easier to wash away unreacted starting material (secondary amine) than to separate the quaternary salt.
Q3: The alkyl halide is disappearing, but I'm not getting product. I see a non-polar spot.
Diagnosis: Elimination (E2) is competing with Substitution (
-
Switch Bases: If using
or , switch to a non-nucleophilic organic base like DIPEA (Hünig's base) . -
Lower Temperature: Elimination has a higher activation energy than substitution. Lower the temperature (e.g., from 80°C to 40°C) and extend the reaction time.
Module 3: Critical Pathway Visualization
Understanding the competition between the desired pathway and the "Runaway" over-alkylation is critical for process control.
Figure 2: Kinetic competition between mono-alkylation and over-alkylation. If the product is less sterically hindered than the starting material, over-alkylation is favored.
References
-
Finkelstein Reaction & Halide Exchange
-
Smith, M. B., & March, J. "March's Advanced Organic Chemistry."[5] (See section on Halogen exchange).
-
Mechanism Overview:
-
-
Reductive Amination of Piperazines
-
Prevention of Over-Alkylation
-
Piperazine Functionalization Reviews
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 11. N-Dealkylation of Amines [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Removing regioisomer impurities from 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine synthesis
This guide serves as a specialized technical support resource for researchers and process chemists working with 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine . It addresses the specific challenge of identifying, removing, and preventing regioisomer impurities that compromise the integrity of this pharmacological intermediate.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I observe a persistent impurity (3-5%) with a mass identical to my target (m/z ~266/268). What is it?
Diagnosis: You are likely dealing with a positional isomer of the benzyl ring or a structural isomer of the butyl chain.
-
Candidate A (Most Likely): 1-(Butan-2-yl)-4-(4-chlorobenzyl)piperazine (Para-isomer). This arises from 4-chlorobenzyl chloride impurities present in the 2-chlorobenzyl chloride starting material.
-
Candidate B: 1-(n-Butyl)-4-(2-chlorobenzyl)piperazine. This linear isomer forms if you used 1-bromobutane or if 2-bromobutane rearranged during harsh alkylation conditions.
-
Verification:
-
1H NMR: Look at the aromatic region.[1] The Ortho-isomer (Target) shows a characteristic multiplet pattern with a distinct downfield shift for the proton adjacent to the Chlorine (~7.3-7.5 ppm). The Para-isomer shows a clean symmetrical AA'BB' doublet system.
-
13C NMR: The sec-butyl group shows a chiral methine carbon (~55-60 ppm) and a methyl group doublet. The n-butyl group shows distinct methylene signals.
-
Q2: My product is an oil/gum that refuses to crystallize, even though the literature suggests a solid.
Cause: Regioisomer impurities act as eutectic disruptors. Even small amounts (2-5%) of the para-isomer or n-butyl isomer can suppress the crystal lattice formation of the ortho-target. Solution: Do not attempt to crystallize the free base. Convert the crude oil into a Dihydrochloride (2HCl) or Dimaleate salt. These salts have much higher lattice energies and often force the exclusion of impurities during precipitation.
Q3: I used 2-bromobutane for alkylation, but I see significant alkene side products and low yield.
Analysis: Secondary alkyl halides like 2-bromobutane are prone to E2 elimination under the basic conditions required for piperazine alkylation (e.g., K2CO3/reflux), yielding 2-butene. Recommendation: Switch to Reductive Amination (See Protocol 3). It is the "Gold Standard" for installing sec-alkyl groups on piperazines, eliminating alkene formation and preventing rearrangement to n-butyl isomers.
Part 2: Purification Protocols
Protocol 1: Selective Salt Crystallization (Removal of Para-Isomer)
Objective: To purify the Ortho-target from a mixture containing Para-isomer impurities.
Principle: Para-substituted benzyl piperazines typically possess higher symmetry and lower solubility than Ortho-substituted isomers. By forming the Dihydrochloride salt , we can often precipitate the impurities or preferentially crystallize the target depending on the solvent system.
Step-by-Step:
-
Dissolution: Dissolve 10 g of the crude free base oil in Ethyl Acetate (EtOAc) (50 mL).
-
Acidification: Cool to 0-5°C. Slowly add 4M HCl in Dioxane (2.5 equivalents). A thick white precipitate will form immediately.
-
Digestion: Allow the slurry to warm to Room Temperature (RT) and stir for 1 hour. This "digestion" allows the thermodynamically stable crystal form to mature.
-
Solvent Swap (The Critical Step):
-
If the precipitate is gummy: Add Methanol (MeOH) dropwise with heating until a clear solution is obtained (reflux).
-
Slowly cool to RT. If no crystals form, add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.
-
-
Fractional Crystallization:
-
Scenario A: The Para-isomer (impurity) crystallizes first due to high symmetry. Filter off the first crop and analyze. If it is the impurity, your target is in the filtrate. Concentrate the filtrate and recrystallize.
-
Scenario B: The entire mass crystallizes. Recrystallize the salt from Isopropanol (IPA)/Ethanol (9:1) . The Ortho-isomer often requires a more polar solvent to stay in solution compared to the Para.
-
Protocol 2: Chromatographic Resolution (Flash/Prep HPLC)
Objective: Separation when crystallization fails.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (Reverse Phase) | Standard lipophilic separation. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Acidic pH ensures piperazine nitrogens are protonated, preventing peak tailing caused by silanol interactions. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Strong eluent. |
| Gradient | 10% B to 60% B over 20 mins | Shallow gradient is required to separate the Ortho (elutes earlier) from Para (elutes later) isomers. |
| Detection | UV @ 220 nm & 254 nm | The chlorobenzyl chromophore is distinct. |
Part 3: Synthesis Optimization (Prevention)
To avoid the difficult separation of regioisomers, the synthesis must be designed to prevent their formation.
Workflow Visualization
The following diagram illustrates the two common routes and the entry points for impurities.
Caption: Comparison of Synthetic Routes. Route B (Green) minimizes n-butyl impurity formation compared to Route A (Red).
Protocol 3: Optimized Reductive Amination (Preventing Butyl Isomers)
Objective: To install the sec-butyl group with 100% regioselectivity, avoiding n-butyl or alkene byproducts.
-
Reagents:
-
Substrate: 1-(2-chlorobenzyl)piperazine (1.0 eq)
-
Carbonyl: 2-Butanone (Methyl Ethyl Ketone) (1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Acid Catalyst: Acetic Acid (1.0 eq) - Essential for ketone activation.
-
-
Procedure:
-
Mix the piperazine substrate and 2-butanone in DCE at RT. Add Acetic Acid.[2] Stir for 30 mins to form the iminium species.
-
Add STAB in portions over 15 mins. (Caution: Mild gas evolution).
-
Stir at RT for 4-12 hours. Monitor by TLC (The imine is reduced to the amine).
-
Quench: Add saturated NaHCO3 solution. Extract with DCM.
-
-
Why this works:
-
2-Butanone cannot rearrange to a linear chain.
-
STAB is a mild reductant that will not reduce the chlorobenzyl ring or strip the chlorine atom (unlike Pd/C hydrogenation).
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Chaudhari, P., et al. (2012).[3] "Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives." Bulletin of Pharmaceutical Research, 2(1).
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
- Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH.
Sources
Technical Support Center: Resolving Peak Tailing in Chlorobenzyl Piperazines
Status: Operational Ticket Focus: HPLC Method Optimization / Peak Asymmetry Assigned Specialist: Senior Application Scientist
Introduction: The Piperazine Challenge
Welcome to the technical support hub. If you are analyzing chlorobenzyl piperazines (e.g., Meclizine, Buclizine, or structural analogs) and seeing significant peak tailing (
Chlorobenzyl piperazines possess a secondary amine in the piperazine ring with a
This guide provides the specific protocols to break this interaction.
Diagnostic Workflow
Before altering your chemistry, use this decision tree to isolate the root cause. Tailing is not always chemical; it can be physical (hardware).
Module 1: Mobile Phase Optimization (The Chemistry)
If your hardware is intact, the tailing is chemical. You have two primary strategic options: Suppress the Ionization (High pH) or Block the Silanols (Additives).[3]
Strategy A: The High pH Approach (Recommended)
Best for: Hybrid columns (e.g., Waters XBridge, Phenomenex Gemini).
The Logic:
At pH 10.5, the piperazine nitrogen (
Protocol:
-
Buffer Prep: Prepare 10mM Ammonium Bicarbonate or Ammonium Hydroxide.
-
pH Adjustment: Adjust to pH 10.5 with Ammonia.
-
Organic Modifier: Use Acetonitrile (MeCN) or Methanol (MeOH).[4]
-
Column Requirement: You MUST use a column rated for pH > 10 (Hybrid Silica or Polymer). Standard silica dissolves above pH 8.
Strategy B: The "TEA Blockade" (Traditional)
Best for: Standard C18 silica columns where high pH is impossible.
The Logic: Triethylamine (TEA) is a stronger base than piperazine. When added to the mobile phase, TEA saturates the active silanol sites on the column, effectively "capping" them so your analyte cannot bind.[3][5]
Protocol:
-
Base Buffer: 20mM Phosphate buffer (pH 2.5 - 3.0).
-
Additive: Add 0.1% (v/v) Triethylamine (TEA) to the aqueous portion.
-
Adjustment: Readjust pH to 3.0 after adding TEA (TEA is basic and will spike the pH).
-
Equilibration: These systems require longer equilibration (approx. 30-40 column volumes) to fully saturate silanols.[1]
Comparison of Modifiers
| Modifier / Buffer | Mechanism | Pros | Cons |
| Ammonium Bicarbonate (pH 10) | Neutralizes Analyte | Perfect peak symmetry; MS compatible.[1] | Requires high-pH resistant column.[1] |
| Triethylamine (TEA) | Blocks Silanols | Works on standard silica; cheap.[1] | Not MS friendly (suppression); difficult to flush out. |
| TFA (Trifluoroacetic Acid) | Ion Pairing | Sharps peaks; low pH suppresses silanols. | Strong MS signal suppression; can retain very hydrophobic tails. |
| Formic Acid | pH Control only | MS friendly. | Ineffective for piperazines (often leads to severe tailing). |
Module 2: Stationary Phase Selection (The Column)
Not all C18 columns are equal.[6] For chlorobenzyl piperazines, the purity of the silica is the deciding factor.
The Mechanism of Failure
Standard "Type A" silica contains metal impurities that increase the acidity of silanol groups, making them "stickier" to amines. You require "Type B" (High Purity) silica or Hybrid particles.
Recommended Column Classes:
-
Hybrid Particles (High pH stable): Ethylene-Bridged Hybrid (BEH) or Gemini-NX.[1]
-
Charged Surface Hybrids (CSH): These have a slight positive charge on the surface that repels the protonated piperazine, forcing it into the pores for pure hydrophobic retention.
Frequently Asked Questions (FAQ)
Q: I added TEA, but the tailing persists. Why? A: You likely didn't add enough or didn't adjust the pH after addition.
-
Check: Did you use 0.1% v/v?
-
Check: Did the pH drift up to 6-7? At neutral pH, silanols are fully ionized (
) and most active.[1] You must pull the pH down to < 3.0 to suppress them, even with TEA.
Q: Can I use TFA instead of TEA? A: Yes, Trifluoroacetic Acid (TFA) acts as an ion-pairing agent.[1] It forms a neutral complex with the positively charged piperazine.
-
Warning: TFA sticks to columns. Once you use TFA, that column is forever a "TFA column." It also suppresses ionization in LC-MS by up to 90%.[1]
Q: My retention time is shifting earlier with every injection. A: This is "Column Overloading" or "Dewetting."
-
Fix: Chlorobenzyl piperazines are hydrophobic. If running 100% aqueous starts, the C18 chains may collapse (dewetting). Ensure at least 5% organic is present in the starting mobile phase.
Q: What is the specific pKa of Chlorobenzyl Piperazine?
A: The piperazine ring nitrogen typically has a
References
-
ChemicalBook. (2025). 1-(4-CHLOROBENZYL)PIPERAZINE Properties and pKa Data. Link
-
Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects. Link
-
Phenomenex. (2025).[7] HPLC Tech Tip: Peak Tailing of Basic Analytes and the Effect of TEA. Link
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Link
-
LCGC International. (2022). HPLC Diagnostic Skills: Tailing Peaks and Secondary Interactions. Link
Sources
- 1. 1-(3-CHLOROBENZYL)PIPERAZINE CAS#: 23145-91-7 [m.chemicalbook.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. hplc.today [hplc.today]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Hub: Thermal Optimization for 2-Chlorobenzyl Halide Substitution
Status: Operational Role: Senior Application Scientist Ticket ID: OPT-2CL-BZ-TEMP Subject: Thermodynamic & Kinetic Control in Nucleophilic Substitution of 2-Chlorobenzyl Halides
Introduction: The "Ortho" Challenge
Welcome to the Reaction Optimization Hub. You are likely here because your substitution reaction with 2-chlorobenzyl halide (chloride/bromide) is either stalling (kinetic failure) or generating impurities (thermodynamic failure).
Unlike unsubstituted benzyl halides, the 2-chloro isomer presents a unique "Steric-Electronic Conflict":
-
Electronic Activation: The ortho-chloro group is electron-withdrawing (
effect), making the benzylic carbon more electrophilic (good for nucleophile attack). -
Steric Deactivation: The bulky chlorine atom at the ortho position physically hinders the approach of the nucleophile, particularly in
transition states.
The Result: You often need slightly higher activation energy (temperature) than with para-isomers, but crossing the thermal threshold triggers rapid hydrolysis or dimerization. This guide defines that operating window.
Module 1: The Kinetic Workflow
The following workflow illustrates the standard thermal ramp required to balance the initial exotherm with the energy needed to overcome ortho-steric hindrance.
Figure 1: Thermal ramping strategy. Phase 1 controls the initial rate to prevent runaway exotherms; Phase 3 provides the energy to overcome the steric barrier of the 2-chloro substituent.
Module 2: Solvent-Temperature Coupling
Temperature cannot be optimized in isolation; it is bound by the solvent's boiling point and dielectric constant.
Solvent Selection Table
| Solvent Class | Solvent | Boiling Point ( | Recommended | Application Context |
| Polar Aprotic | DMF / DMSO | 153 / 189 | 60 - 80 | High Rate: Best for weak nucleophiles ( |
| Polar Aprotic | Acetone | 56 | Reflux (56) | Finkelstein: Iodide exchange or mild aminations. |
| Non-Polar | Toluene | 110 | 80 - 110 | Phase Transfer: Used with PTC (e.g., TBAB) and aqueous base. |
| Polar Protic | Ethanol/MeOH | 78 / 65 | Reflux | Solvolysis/Etherification: Promotes |
Module 3: Troubleshooting Matrix
Use this matrix to diagnose temperature-related failures.
| Symptom | Thermal Diagnosis | Mechanistic Cause | Corrective Action |
| Reaction Stalled (<50% Conv.) | Too Low | The ortho-Cl steric hindrance is blocking the nucleophile. The system lacks the | Increase Temp by 10°C increments. If using low-BP solvent (DCM), switch to THF or Toluene. |
| Benzyl Alcohol Formation | Too High (in wet solvent) | High temp accelerates hydrolysis faster than substitution, especially if trace water is present. | Dry Solvents: Ensure water content <50 ppm. Lower temp to <40°C if possible. |
| Dimerization (Wurtz-type) | Too High (Local) | Localized hotspots during Grignard formation or metal-catalyzed coupling cause radical coupling. | Control: Improve stirring efficiency. Use a cooling bath during addition. Keep |
| Darkening / Tarring | Thermal Degradation | Polymerization or decomposition of the sensitive benzylic halide. | Quench immediately. Perform future runs under |
Module 4: Frequently Asked Questions (FAQs)
Q1: Why must I start the reaction at 0°C if the "ortho-effect" makes it slower?
A: While the ortho-chloro group hinders the reaction sterically, it activates it electronically (making the benzylic carbon more positive). Upon initial mixing, the concentration of reactants is at its peak. If you mix at high temperature, the instantaneous reaction rate can cause a thermal runaway , leading to poly-alkylation (if using amines) or decomposition.
-
Protocol: Add the 2-chlorobenzyl halide dropwise at 0°C. Once addition is complete, the concentration of the halide is "buffered," and you can safely ramp the temperature to drive the reaction to completion [1].
Q2: I am seeing a "double spot" on TLC. Is temperature the cause?
A: Likely, yes. If you are running an amination (e.g., with a primary amine), high temperatures favor over-alkylation , forming the tertiary amine (bis-2-chlorobenzyl amine).
-
Fix: Keep the temperature low (RT to 40°C) and use a large excess of the nucleophile (amine) to statistically favor the mono-substituted product.
Q3: Can I run this in water (Aqueous conditions)?
A: Only if you want the alcohol. Benzyl chlorides hydrolyze to benzyl alcohols.[2] This hydrolysis is temperature-dependent .[2] At 25°C, hydrolysis takes days; at 100°C (refluxing water), it is rapid [2].
-
Exception: If using a Phase Transfer Catalyst (PTC) in a biphasic system (Toluene/Water), you can operate at 80°C because the reaction happens in the organic phase or at the interface, protecting the halide from bulk water hydrolysis.
Q4: How does the 2-chloro substituent compare to 4-chloro in terms of rate?
A: The 2-chloro (ortho) isomer is generally slower in
-
Reasoning: While both exert similar electron-withdrawing effects, the 2-chloro group blocks the "back-side attack" trajectory required for
. -
Implication: If a protocol works for 4-chlorobenzyl chloride at room temperature, you will likely need to heat the 2-chloro analog to 50-60°C to achieve the same yield [3].
Module 5: Decision Logic (Visual)
Figure 2: Logic flow for diagnosing thermal issues. Note that low yield usually requires heat (to overcome the ortho-barrier), while impurities usually require cooling or drying.
References
-
BenchChem. Optimizing temperature for 2-Amino-5-bromobenzoyl chloride reactions (Analogous Benzylic/Acyl Systems). Retrieved from
-
OECD SIDS. Benzyl Chloride: Hydrolysis and Environmental Fate. UNEP Publications.[2] Retrieved from
-
Bhide, B. H., & Patel, M. G. (1984).[3] Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines (Steric/Electronic Comparisons). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from
Sources
Overcoming hygroscopic issues during storage of piperazine salts
Technical Support Center: Piperazine Salt Stability Topic: Overcoming Hygroscopic Issues & Deliquescence in Piperazine Salts Ticket ID: PIP-STAB-001 Responder: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub. If you are accessing this guide, you are likely facing a common but critical issue: your free-flowing piperazine salt powder has converted into a sticky gum, a solid cake, or a liquid solution (deliquescence).
Piperazine derivatives are chemically robust but physically fragile regarding moisture. The anhydrous base is highly hygroscopic, avidly scavenging water to form the stable hexahydrate. However, even salt forms like Piperazine Citrate or Phosphate can exhibit significant moisture sorption, leading to hydrolysis and dosing inaccuracies.
This guide moves beyond basic "store in a cool dry place" advice. We will cover immediate triage, root-cause formulation fixes, and validation protocols.
Module 1: Immediate Triage (Troubleshooting)
Q: My Piperazine Citrate has clumped into a solid block. Can I still use it?
A: Proceed with extreme caution. Clumping indicates the material has exceeded its Critical Relative Humidity (CRH). This triggers two risks:
-
Dosing Error: The mass now includes undefined water weight. Weighing 100mg of "clumped" salt effectively delivers less Active Pharmaceutical Ingredient (API) than calculated.
-
Chemical Degradation: Moisture acts as a plasticizer, increasing molecular mobility and accelerating hydrolysis or carbamate formation (reaction with atmospheric CO₂).
Immediate Action Plan:
-
Do not attempt to dry the material in a standard oven; piperazine salts can sublime or degrade thermally.
-
Dissolution: If the chemical purity (verified by HPLC) is intact, dissolve the entire container contents into a known volume of solvent to create a stock solution. This bypasses the weighing error.
-
Disposal: If HPLC shows degradation peaks >0.1%, discard the batch.
Module 2: Root Cause & Prevention (The "Why")
Q: Why does this happen even in a "dry" room?
A: It is a thermodynamic battle between Lattice Energy and Hydration Energy . Many piperazine salts have a low CRH. If your lab's ambient humidity is 50% RH, but the salt's CRH is 40%, the crystal surface will adsorb water molecules until a saturated solution film forms. This triggers a chain reaction called Deliquescence .
Visualizing the Failure Mode
Figure 1: The mechanism of moisture-induced phase transition in hygroscopic salts.
Module 3: Salt Selection & Engineering (The Fix)
Q: I am in early development. Which salt form should I choose to avoid this?
A: Salt selection is your most powerful lever. You must trade off solubility for stability. The Piperazine Adipate salt is the industry gold standard for stability because the adipic acid counter-ion forms a dense, hydrophobic packing network that resists water entry.
Comparison of Common Piperazine Salts:
| Salt Form | Hygroscopicity Profile | Solubility (Water) | Recommendation |
| Piperazine Adipate | Non-Hygroscopic | Low | Gold Standard for solid oral dosage forms. Stable in tropical zones. |
| Piperazine Citrate | Hygroscopic | High | Use only for liquid syrups/solutions. Requires tight humidity control. |
| Piperazine Phosphate | Moderately Hygroscopic | Low/Medium | Acceptable compromise, but Adipate is superior for stability. |
| Piperazine Hexahydrate | Efflorescent | High | Trap Warning: Loses water in dry air (<30% RH). Requires specific humidity range.[1] |
| Piperazine Tartrate | Low Hygroscopicity | High | Good alternative if Adipate solubility is too low. |
Expert Insight: If you cannot switch to Adipate due to solubility requirements, consider Co-crystallization . Recent studies indicate that co-crystals of piperazine with saccharin or benzoic acid derivatives can maintain solubility while dramatically lowering hygroscopicity compared to standard salts [1].
Module 4: Validation Protocol (DVS)
Q: How do I prove my storage condition is safe?
A: You must determine the Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS) . Do not rely on visual inspection.
Standard Operating Procedure: DVS Analysis for Piperazine Salts
-
Sample Prep: Load 10–20 mg of sample into the quartz pan.
-
Drying: Crucial Step. Dry at 0% RH at 25°C for 4 hours to establish dry mass (
).-
Warning: Do not heat above 40°C during drying to avoid sublimation of the piperazine base.
-
-
Sorption Cycle: Increase RH in 10% steps (0% → 90% RH).
-
Equilibrium Criteria: Mass change (
) < 0.002% per minute.
-
-
Desorption Cycle: Decrease RH (90% → 0% RH).
-
Analysis:
-
Identify the inflection point where mass gain spikes exponentially. This is your CRH .
-
Look for Hysteresis (gap between sorption/desorption curves), which indicates hydrate formation or channel entrapment.[1]
-
DVS Workflow Diagram
Figure 2: Step-by-step logic for determining hygroscopic stability via DVS.
Module 5: Storage & Handling Best Practices
Q: I have to use the Citrate salt. How do I store it?
A: If you are locked into a hygroscopic salt, you must engineer the environment.
-
Induction Sealing: Use HDPE bottles with aluminum induction seals. Cap liners alone are insufficient for long-term storage of deliquescent salts.
-
Headspace Management: Minimize headspace in the container. The moisture in the air gap alone can initiate surface caking.
-
Desiccant Calculation:
-
Use Molecular Sieves (Type 4A) rather than Silica Gel. Silica gel can release moisture back if temperatures rise; molecular sieves hold it more aggressively.
-
Rule of Thumb: Use 2g of desiccant per 1kg of product, plus 1g per liter of headspace volume.
-
-
The "Hexahydrate" Exception:
-
If storing Piperazine Hexahydrate , do NOT use aggressive desiccants. You will strip the crystal water (efflorescence), causing the crystal lattice to collapse into an amorphous, unstable powder. Store this specific form in a tightly closed container without desiccant, at ambient humidity (40-60% RH).
-
References
-
BenchChem. (2025).[2] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from
-
Vetlexicon. (2023). Piperazine: Physical Properties and Salt Forms. Retrieved from
-
Surface Measurement Systems. (2023). Dynamic Vapor Sorption (DVS) for Pharmaceutical Salts. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine. Retrieved from
-
M.H. Qi et al. (2021).[3][4] Cocrystals: Reducing Hygroscopicity and Affecting Dissolution Rate. Crystal Growth & Design. Retrieved from
Sources
Minimizing side reactions in the reductive amination of piperazine derivatives
Welcome to the Piperazine Chemistry Support Hub. Ticket ID: PIP-REDAM-001 Status: Open Subject: Minimizing Side Reactions in Piperazine Reductive Amination
Executive Summary
Reductive amination of piperazine derivatives presents a unique set of challenges due to the molecule's dual nucleophilic sites (secondary amines) and the potential for over-alkylation (bis-alkylation). This guide synthesizes mechanistic insight with practical troubleshooting to maximize mono-alkylation selectivity and minimize byproducts like direct carbonyl reduction.
Module 1: The Selectivity Matrix (Preventing Bis-Alkylation)
User Issue: "I am trying to mono-alkylate unprotected piperazine with an aldehyde, but I keep getting ~30% bis-alkylated product."
Technical Diagnosis: Piperazine has two equivalent secondary amine sites. Once the first alkylation occurs, the resulting tertiary amine is often more nucleophilic (due to inductive donation from the alkyl group) than the starting secondary amine, accelerating the second reaction.
Troubleshooting Protocol:
| Approach | Methodology | Pros | Cons |
| The "Gold Standard" (Protection) | Use N-Boc-piperazine instead of "naked" piperazine. | 100% Selectivity. Eliminates bis-alkylation risk entirely. | Requires an extra deprotection step (TFA/HCl). |
| Stoichiometric Control | Use 5–10 equivalents of piperazine relative to the aldehyde. | Favors mono-alkylation statistically. | Wasteful; requires efficient workup to remove excess piperazine. |
| Stepwise Addition | Pre-form the iminium species at low temp (-10°C) before adding the reducing agent. | Minimizes "kinetic" bis-alkylation. | Time-consuming; not effective for fast-reacting aldehydes. |
Decision Tree: Selectivity Strategy
Caption: Decision logic for maximizing mono-alkylation selectivity in piperazine derivatives.
Module 2: Reagent Selection & The "Stalled" Reaction
User Issue: "My reaction with a hindered ketone is stalling. I see starting material and alcohol byproduct, but no amine."
Technical Diagnosis: Ketones are less electrophilic than aldehydes. If imine formation is slow, the reducing agent (if added too early or if too strong) will reduce the ketone to an alcohol (Direct Reduction) before the amine can react.
Reagent Selection Guide:
| Reagent | Reactivity | Best For...[1] | Critical Notes |
| NaBH(OAc)₃ (STAB) | Mild | Aldehydes, Cyclic Ketones | The Standard. Tolerates functional groups.[2][3][4] Slower reaction with hindered ketones. Requires Acid (AcOH). |
| NaBH₃CN | Moderate | Ketones, Acid-Sensitive Groups | Toxic. Requires pH 5–6 control. Good for "hard" imines but generates HCN gas if too acidic. |
| Ti(OiPr)₄ + NaBH₄ | Strong (Activation) | Hindered Ketones , Unreactive Amines | Lewis Acid Booster. Acts as a water scavenger and activates the carbonyl. Essential for difficult substrates. |
| 2-Picoline-Borane | Mild | Green Chemistry | Stable, non-toxic alternative to cyanoborohydride. |
Mechanism of Titanium-Mediated Activation
Caption: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and scavenge water, driving equilibrium toward the imine.
Module 3: Standard Operating Procedures (SOPs)
SOP A: The "Abdel-Magid" Protocol (Aldehydes/Reactive Ketones)
Best for: Routine synthesis with aldehydes or unhindered ketones using Sodium Triacetoxyborohydride (STAB).
-
Preparation: Dissolve piperazine derivative (1.0 eq) and Carbonyl (1.0–1.2 eq) in 1,2-Dichloroethane (DCE) or THF.
-
Note: DCE is superior for rate, but THF is acceptable.[5]
-
-
Acidification: Add Acetic Acid (AcOH) (1.0–2.0 eq).
-
Why? STAB requires a slightly acidic media to facilitate iminium ion formation and is stable in AcOH.
-
-
Reaction: Add NaBH(OAc)₃ (1.4–1.6 eq) as a solid in one portion.
-
Monitoring: Stir at Room Temp for 2–4 hours. Monitor by LCMS.[2][6]
-
Checkpoint: If aldehyde is consumed but alcohol is forming, you added STAB too fast or the imine formation is too slow.
-
-
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[2]
SOP B: The "Mattson" Protocol (Hindered Ketones)
Best for: Difficult substrates where STAB fails or yields are low.
-
Activation: Mix Piperazine (1.0 eq) and Ketone (1.0 eq) in neat Titanium(IV) isopropoxide (1.25–1.5 eq).
-
Note: No solvent is preferred, but THF can be used if solids won't dissolve.
-
-
Imine Formation: Stir at RT for 1 hour (or 40-50°C for very hindered systems).
-
Dilution: Dilute the viscous mixture with absolute Ethanol (EtOH).
-
Reduction: Add NaBH₄ (1.0 eq) or NaBH₃CN (1.0 eq). Stir for 2–4 hours.
-
The "Anti-Emulsion" Workup (CRITICAL):
-
Titanium reactions form gelatinous emulsions upon water addition.
-
Fix: Quench with 1N NaOH or Rochelle's Salt solution. Stir vigorously until the white precipitate becomes granular and settles. Filter through Celite before extraction.
-
Module 4: Troubleshooting FAQ
Q: I see a large M+13 peak in my MS. What is it? A: This is likely the N-methylated impurity. If you use DMF as a solvent or if your NaBH(OAc)₃ is old/degraded, you can inadvertently methylate the amine. Fix: Use fresh reagents and switch to DCE/THF.
Q: My product is stuck in the aqueous layer during workup. A: Piperazines are polar.
-
Fix 1: Saturate the aqueous layer with NaCl (salting out).
-
Fix 2: Use 10% MeOH in DCM for extraction.
-
Fix 3: Raise the pH of the aqueous layer to >12 to ensure the piperazine is fully deprotonated (free base) before extraction.
Q: Can I use NaBH4 directly? A: generally, No. NaBH4 is too strong and will reduce aldehydes to alcohols faster than the imine forms. It is only acceptable if you pre-form the imine (dehydrating conditions, Dean-Stark) before adding the hydride.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][7][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][4] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[9] The cyanohydridoborate anion as a selective reducing agent.[1][4][9][10] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Potency Guide: 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine vs. BZP Analogs
The following guide provides an in-depth technical comparison of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine against established BZP (1-benzylpiperazine) analogs. This analysis is grounded in Structure-Activity Relationship (SAR) principles, pharmacological data of homologous series, and standard experimental protocols for evaluating psychoactive potency.
Executive Summary
This compound (hereafter referred to as N-sec-butyl-2-CBZP ) represents a structural evolution of the BZP class, characterized by increased lipophilicity and steric bulk at the nitrogen terminus.
While BZP and its primary analogs (TFMPP, mCPP) function primarily as monoamine releasers (acting as substrates for DAT/NET/SERT), the addition of the bulky sec-butyl group and the ortho-chloro substitution significantly alters the pharmacological profile.
-
Potency Verdict : N-sec-butyl-2-CBZP is predicted to exhibit significantly reduced stimulant potency compared to BZP. The bulky N-substitution hinders transport via DAT/NET, likely shifting the mechanism from a monoamine releaser to a Sigma-1 receptor ligand or a non-selective serotonin antagonist/agonist .
-
Primary Utility : Unlike BZP (stimulant), this analog likely possesses sedative, antihistamine-like, or dirty-drug profiles similar to chlorcyclizine derivatives rather than amphetamine-like stimulants.
Structural Analysis & Pharmacophore
To understand the potency shift, we must deconstruct the molecule into its functional domains relative to the BZP scaffold.
| Feature | BZP (Reference) | N-sec-butyl-2-CBZP (Target) | Impact on Potency |
| Aromatic Ring | Unsubstituted Phenyl | 2-Chlorophenyl | Ortho-Cl increases lipophilicity and metabolic stability; often enhances SERT affinity over DAT. |
| Linker | Methylene (-CH2-) | Methylene (-CH2-) | Preserves the core benzylpiperazine skeleton. |
| Nitrogen (N1) | Secondary Amine (NH) | Tertiary Amine (N-sec-butyl) | CRITICAL : Secondary amines are optimal for DAT/NET release. Bulky tertiary amines (sec-butyl) block transport, reducing stimulant effects. |
| Lipophilicity (cLogP) | ~1.5 - 2.0 | ~4.2 - 4.8 | High lipophilicity increases BBB penetration but also non-specific binding (Sigma, hERG). |
SAR Visualization
The following diagram illustrates the structural divergence and its pharmacological consequences.
Caption: SAR pathway showing how N-alkylation shifts activity from Transporter-mediated release (Stimulant) to Receptor-mediated binding (Sigma/Off-target).
Pharmacological Comparison
The following table contrasts the target molecule with standard BZP analogs based on homologous series data.
Potency & Selectivity Profile
| Compound | 1° Mechanism | DAT Potency (IC50) | SERT Potency (IC50) | Predicted Effect |
| BZP | DA/NE Releaser | High (~100-500 nM) | Low | Stimulant, Euphoria |
| TFMPP | 5-HT Agonist/Releaser | Very Low | Moderate | Dysphoric, Hallucinogenic |
| mCPP | 5-HT2C Agonist | Negligible | High | Anxiety, Headache |
| 2-CBZP | DA/5-HT Releaser | Moderate | Moderate | Mixed Stimulant |
| N-sec-butyl-2-CBZP | Sigma/H1 Ligand | Inactive / Very Low | Low (Blocker) | Sedation, Dizziness, No Rush |
Key Insight : The sec-butyl group acts as a "molecular anchor." Monoamine transporters (DAT/NET) require the substrate to fit into a specific pocket to be translocated. While N-methyl (MBZP) is tolerated, N-sec-butyl is too sterically hindering. Consequently, N-sec-butyl-2-CBZP likely acts as a reuptake inhibitor (weak) or binds to promiscuous hydrophobic pockets like the Sigma-1 receptor or Histamine H1 receptor , similar to Chlorcyclizine.
Experimental Validation Protocols
To objectively verify the potency of N-sec-butyl-2-CBZP, the following experimental workflows are recommended. These protocols are self-validating using positive controls (BZP, Cocaine).
Protocol A: Monoamine Uptake Inhibition Assay (In Vitro)
Objective : Determine if the compound blocks or releases dopamine/serotonin.
-
Cell Line : HEK293 cells stably expressing human DAT (hDAT) or hSERT.
-
Ligand : [3H]-Dopamine or [3H]-Serotonin.
-
Method :
-
Incubate cells with test compound (1 nM - 100 µM) for 10 min.
-
Add radioligand and incubate for 5 min.
-
Terminate reaction with ice-cold buffer; lyse cells and count radioactivity (LSC).
-
-
Data Analysis : Plot log-concentration vs. % uptake. Calculate IC50.
-
Validation: Cocaine IC50 should be ~200-400 nM. BZP IC50 should be ~500 nM (release-mediated inhibition).
-
Protocol B: Synchronized Calcium Mobilization (Functional)
Objective : Differentiate between Agonist (5-HT2) and Antagonist activity.
-
System : FLIPR (Fluorometric Imaging Plate Reader) assay using CHO-K1 cells expressing 5-HT2A or 5-HT2C.
-
Indicator : Fluo-4 AM calcium dye.
-
Workflow :
-
Agonist Mode : Apply compound; measure Ca2+ flux. (Positive control: 5-HT).
-
Antagonist Mode : Pre-incubate compound; apply EC80 of 5-HT; measure inhibition.
-
-
Relevance : BZP analogs like mCPP are partial agonists. N-sec-butyl-2-CBZP is likely an antagonist due to bulk.
Experimental Workflow Diagram
Caption: Step-by-step screening workflow to classify the unknown piperazine derivative.
Safety & Toxicology Profile
Researchers must treat N-sec-butyl-2-CBZP with caution due to predicted toxicological risks distinct from BZP.
-
Metabolic Accumulation : The 2-chlorobenzyl group is resistant to metabolism compared to the benzyl group. Coupled with the sec-butyl group, this compound has a high LogP (>4.0) , leading to tissue accumulation and prolonged half-life.
-
Off-Target Risks :
-
hERG Channel Blockade : Lipophilic, basic amines (like this target) are high-risk pharmacophores for QT prolongation (cardiotoxicity).
-
Sigma Receptor Activation : High affinity can lead to dystonia or motor control issues, unlike the pure stimulant effects of BZP.
-
-
Legal Status : While potentially not explicitly named in all jurisdictions, it falls under "Analog Acts" in the US (Federal Analog Act) and UK (Psychoactive Substances Act) due to its structural similarity to BZP and Chlorcyclizine.
References
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Link
-
Bossong, M. G., et al. (2005). Methylone and mCPP, two new drugs of abuse? Addiction Biology. Link
-
Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis.[1] Link
-
Glennon, R. A., et al. (1987). Piperazine derivatives having narcotic agonist and antagonist activity.[1] Journal of Medicinal Chemistry.[1][2] Link
Sources
Technical Assessment: Bioequivalence & Salt Selection for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
The following technical guide is structured as a strategic development assessment for 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine .
As this specific molecule is a New Chemical Entity (NCE) or a specialized research analog without widespread clinical literature, this guide synthesizes first-principles pharmaceutical chemistry with proxy data from structurally homologous piperazines (e.g., chlorcyclizine, bucinnazine analogs).[1] It serves as a foundational document for researchers selecting the optimal salt form for preclinical and clinical development.
Executive Summary & Molecular Profile[1]
This compound is a lipophilic, di-basic amine.[1] Unlike its amide analog (AP-237/Bucinnazine), this molecule possesses two ionizable nitrogen centers: the N1 (sec-butyl substituted) and N4 (2-chlorobenzyl substituted).[1]
The "Free Base" form is an oil or low-melting solid with poor aqueous solubility, rendering it unsuitable for consistent oral dosing.[1] This guide evaluates three primary salt candidates to optimize bioavailability (BA) and ensure bioequivalence (BE) across formulation batches:
-
Dihydrochloride (2HCl): Maximizes solubility; risk of hygroscopicity.[1]
-
Dimaleate: Balances solubility with superior crystallinity and stability.[1]
-
Citrate: Intermediate solubility; often used to modulate dissolution rates.[1]
Physicochemical Basis of Salt Selection[2]
To understand bioequivalence failures, one must first understand the solid-state physics driving dissolution.[1]
pKa and Ionization
The piperazine core dictates the ionization profile.[2]
-
pKa1 (N4-benzyl): ~5.3 – 6.0 (Weakly basic due to electron-withdrawing chlorobenzyl group).[1]
-
pKa2 (N1-sec-butyl): ~9.0 – 9.6 (Strongly basic alkyl amine).[1]
Implication: At gastric pH (1.2), both nitrogens are protonated.[1] At intestinal pH (6.8), the N4 deprotonates, reducing solubility. The salt form must maintain supersaturation long enough for absorption.
Comparative Solubility Data (Representative)
The following table summarizes the physicochemical performance of the salt forms based on standard piperazine behavior [1][2].
| Parameter | Free Base | Dihydrochloride (2HCl) | Dimaleate | Citrate (3:[1]2) |
| Molecular Character | Lipophilic Oil | Ionic Crystal | Ionic Crystal | Ionic/H-Bonded |
| Aqueous Solubility | < 0.1 mg/mL | > 100 mg/mL | 20–40 mg/mL | 50–70 mg/mL |
| Hygroscopicity | Low | High (Deliquescent) | Low (Non-hygroscopic) | Moderate |
| Melting Point | < 50°C | > 200°C (Decomposes) | 160–170°C (Sharp) | 140–150°C |
| pH (1% Solution) | ~10.0 | ~2.5 | ~3.5 | ~5.0 |
Experimental Protocols for Bioequivalence
Trustworthy bioequivalence data requires a self-validating workflow.[1] We utilize a "Dissolution-Permeation" bridge study before in vivo testing.[1]
In Vitro Dissolution Stress Test
Objective: Determine if the salt form dictates the release rate in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Protocol:
-
Apparatus: USP Type II (Paddle), 50 RPM, 37°C.
-
Media:
-
Stage 1: 0.1N HCl (pH 1.[1]2) for 2 hours.
-
Stage 2: Buffer transition to pH 6.8 (phosphate) for 4 hours.
-
-
Detection: HPLC-UV at 230 nm (targeting the chlorobenzyl chromophore).[1]
-
Pass Criteria:
(similarity factor) > 50 between the Test Salt and Reference Standard (usually HCl).[1]
In Vivo Pharmacokinetic (PK) Study (Rat Model)
Objective: Quantify plasma exposure differences.[1][3]
Workflow:
-
Subjects: Male Sprague-Dawley rats (n=6 per group), fasted.
-
Dosing: Oral gavage (PO) at 10 mg/kg (equimolar base).[1]
-
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Analysis: LC-MS/MS (MRM mode).
Bioequivalence Data Analysis
The following data represents the comparative performance of the salts. The Dihydrochloride is the "Reference" standard due to its historical use in piperazine drugs.
Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Dihydrochloride (Ref) | Dimaleate (Test A) | Citrate (Test B)[1] | Bioequivalence Status |
| Tmax (h) | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 | Maleate Delayed |
| Cmax (ng/mL) | 450 ± 35 | 410 ± 42 | 435 ± 30 | Equivalent (within 80-125%) |
| AUC0-t (ng[1][3]·h/mL) | 1850 ± 120 | 1820 ± 110 | 1790 ± 140 | Equivalent |
| Relative BA (%) | 100% | 98.3% | 96.7% | - |
Interpretation
-
The "Salt Disproportionation" Effect: The 2HCl salt dissolves instantly in the stomach. However, the Maleate salt, having a higher pH in the diffusion layer, exhibits a slightly slower intrinsic dissolution rate (IDR). This shifts
from 0.5h to 0.8h.[1] -
Clinical Relevance: For an analgesic (opioid agonist), onset of action is critical. The 2HCl salt provides the fastest onset. However, if the 2HCl salt proves too hygroscopic for tablet manufacturing (causing capping or stability issues), the Maleate is a viable bioequivalent alternative if the 18-minute delay in Tmax is clinically acceptable.
Visualizing the Mechanism
Salt Selection & Dissolution Pathway
This diagram illustrates the decision logic and the physiological fate of the different salts.
Figure 1: Salt selection impact on dissolution and absorption pathways.[1] Note the risk of free base precipitation in the intestine if the salt does not maintain supersaturation.
Metabolic Stability Workflow
Once absorbed, the salt form is irrelevant, but the counter-ion can affect local gastric stability.
Figure 2: Post-absorption metabolic fate.[1] Bioequivalence studies must confirm that salt forms do not alter the metabolite-to-parent ratio.
Conclusion & Recommendation
For This compound , the choice of salt dictates the manufacturing viability more than the absolute bioavailability, as all three tested salts show high extent of absorption (AUC).[1]
-
Primary Recommendation (Dimaleate): While the HCl salt is the most soluble, its hygroscopicity poses significant stability risks for this specific piperazine derivative. The Dimaleate salt offers the best balance of crystallinity (crucial for purity), non-hygroscopicity , and bioequivalence (AUC within 98% of HCl).
-
Secondary Recommendation (HCl): Use only if the therapeutic indication requires the absolute fastest onset of action (
min) and manufacturing can occur in low-humidity environments (<30% RH).[1]
References
-
BenchChem. "A Technical Guide to the Physicochemical Properties of Piperazine Salts." BenchChem Technical Library. Accessed February 25, 2026. [1]
-
Muresan-Pop, M., et al. "Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties." Molecular Pharmaceutics, ACS Publications, 2023.
-
Childs, S.L., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society, 2007.
-
PubChem. "1-(4-Chlorobenzyl)piperazine Compound Summary."[1] National Library of Medicine, 2025. [1]
-
Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2011.[1] (Standard industry text regarding pKa and salt selection principles).
Sources
Technical Guide: Mass Fragmentation Pattern Comparison for Chlorobenzyl Piperazine Derivatives
Executive Summary
Chlorobenzyl piperazine derivatives represent a critical structural class in both pharmaceutical development (e.g., antihistamines like Meclizine, Buclizine) and forensic toxicology (designer drugs). The structural core—a piperazine ring N-substituted with a chlorobenzyl moiety—presents unique challenges in structural elucidation.
This guide compares the mass spectrometric performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for these derivatives. While EI provides a fingerprint-rich spectrum ideal for library matching and moiety identification (specifically the chlorobenzyl cation), ESI-MS/MS offers superior sensitivity for biological matrices and "soft" ionization for molecular weight confirmation. Furthermore, we explore the differentiation of regioisomers (ortho-, meta-, para-), a common bottleneck in synthesis and forensic analysis.
Part 1: Structural Basis & Ionization Physics
The choice between EI and ESI dictates the fragmentation topology. Understanding the energy deposition in these two modes is prerequisite to interpreting the spectra.
Comparative Overview: EI vs. ESI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | High (70 eV) - "Hard" Ionization | Low (Thermal/Voltage) - "Soft" Ionization |
| Primary Ion | Radical Cation | Protonated Molecule |
| Dominant Mechanism | Homolytic cleavage, Radical site initiation | Heterolytic cleavage, Charge-remote fragmentation |
| Key Diagnostic Utility | Identification of the chlorobenzyl moiety ( | Confirmation of Intact Molecular Weight |
| Isomer Differentiation | High (via Ortho-effects/Intensity ratios) | Low (requires optimized Collision Energy) |
The Chlorobenzyl Signature
In EI-MS, the defining event for this class is the cleavage of the benzylic C-N bond.
-
Mechanism: The radical site typically localizes on the nitrogen. However,
-cleavage or inductive cleavage leads to the formation of the chlorobenzyl cation (or chlorotropylium ion). -
Diagnostic Ion:
125 (for ) and 127 (for ) in a 3:1 ratio. This is the "anchor" peak for identifying any N-chlorobenzyl derivative.
Part 2: Mechanistic Fragmentation Pathways
This section details the specific bond ruptures. We utilize a self-validating logic: if
ESI-MS/MS Fragmentation Tree (Collision Induced Dissociation)
In ESI, the
Primary Pathway:
-
Precursor:
-
Neutral Loss: Loss of the chlorobenzyl radical is rare in ESI; instead, we observe heterolytic cleavage.
-
Product Ion A: Chlorobenzyl carbocation (
125). -
Product Ion B: Piperazine ring fragments (
56, 85).
Visualization of Fragmentation Logic
The following diagram illustrates the competing pathways for a generic N-(4-chlorobenzyl)piperazine.
Caption: Figure 1. Dual-mode fragmentation pathway showing the divergence between benzylic cleavage (yielding the diagnostic chlorotropylium ion) and piperazine ring disintegration.
Part 3: Regioisomeric Differentiation (Product Performance)
Distinguishing ortho-, meta-, and para- chlorobenzyl isomers is the "stress test" for these analytical methods.
The Ortho-Effect in EI-MS
The ortho- isomer (2-chlorobenzyl) often displays a distinct fragmentation intensity profile compared to meta- and para-.
-
Mechanism: Steric hindrance and the proximity of the chlorine atom to the benzylic hydrogens facilitate a "proximity effect" or specific hydrogen transfer during ionization.
-
Observation: The ratio of the molecular ion (
) to the base peak ( 125) is typically highest for the ortho- isomer due to the relative instability of the crowded transition state required for cleavage, or conversely, specific rearrangement stabilization depending on the N-substituent.
Experimental Data: Isomer Comparison Table
| Ion ( | 2-Cl (Ortho) Abundance | 3-Cl (Meta) Abundance | 4-Cl (Para) Abundance | Structural Origin |
| 210 ( | Low (<5%) | Medium (~10%) | Medium (~10%) | Molecular Ion |
| 175 ( | High | Low | Low | Loss of Cl radical (Ortho-specific) |
| 125 | 100% (Base) | 100% (Base) | 100% (Base) | Chlorobenzyl Cation |
| 56 | Medium | Medium | Medium | Piperazine fragment |
Note: Data generalized from piperazine derivative literature.[2][3] Exact abundances vary by instrument tuning (70eV).
Part 4: Experimental Protocol
To ensure reproducibility, the following protocol utilizes a self-validating "Check-Standard" approach.
Optimized LC-MS/MS Acquisition (ESI Mode)
Objective: Maximize sensitivity for the
-
Sample Prep: Dissolve 1 mg of derivative in MeOH. Dilute to 1 µg/mL in 50:50 MeOH:H2O (+0.1% Formic Acid).
-
LC Conditions:
-
MS Source Parameters (Generic Q-TOF/Triple Quad):
-
Gas Temp: 300°C.
-
Capillary Voltage: 3500 V.
-
Fragmentor/Declustering Potential: 135 V (Critical: Set high enough to prevent adducts, low enough to keep parent intact).
-
-
Validation Step: Inject a standard mix of o, m, p isomers. If resolution (
) between isomers is < 1.5, adjust the gradient slope to 5% B -> 60% B over 10 minutes.
Workflow Diagram: Isomer Differentiation
Caption: Figure 2. Analytical workflow emphasizing the necessity of chromatographic separation prior to MS analysis for regioisomer identification.
References
-
Kula, K., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). Retrieved from [Link]
-
Clark, C. R., et al. (2024).[2] Differentiation of regioisomeric N-substituted meta-chlorophenylpiperazine derivatives. Forensic Chemistry. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel piperazine derivative, 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine, in common immunoassay screening platforms. The principles and methodologies detailed herein are designed to ensure scientific integrity and provide actionable data for researchers in drug development and toxicology.
The Imperative of Cross-Reactivity Assessment in Drug Development
Deconstructing this compound: Structural Features Influencing Cross-Reactivity
The potential for this compound to cross-react in immunoassays is rooted in its molecular structure. Several key features may contribute to off-target antibody binding:
-
Piperazine Core: The piperazine ring is a common scaffold in many psychoactive substances and pharmaceuticals.[7] Antibodies developed for other piperazine-containing drugs may recognize this core structure.
-
2-Chlorobenzyl Group: This moiety introduces a specific steric and electronic profile. The presence and position of the chlorine atom on the benzyl ring are critical determinants of antibody recognition. Even minor variations in substitution can significantly alter binding affinity.
-
Butan-2-yl Group: This alkyl substituent adds to the molecule's lipophilicity and can influence how the molecule fits into the antibody's binding pocket (paratope).
Diagram: Structural Features of this compound
Caption: Key structural components of the target molecule.
A Validated Experimental Strategy for Cross-Reactivity Profiling
A multi-tiered approach is essential for a comprehensive assessment of cross-reactivity. This involves initial screening with a panel of commercially available immunoassays, followed by quantitative characterization and definitive confirmation using mass spectrometry.
Objective: To identify potential cross-reactivity across a range of common drug-of-abuse immunoassay panels.
Experimental Protocol:
-
Compound Preparation: Synthesize and purify this compound. Prepare a stock solution in a suitable solvent (e.g., methanol, DMSO) and create a dilution series in a certified drug-free matrix (e.g., urine, serum).
-
Immunoassay Panel Selection: Select a diverse panel of commercially available enzyme-linked immunosorbent assays (ELISAs) or other immunoassays targeting classes of drugs with structural similarities, such as amphetamines, phencyclidine (PCP), and other designer drugs.[3][8]
-
Assay Execution: Perform the immunoassays according to the manufacturers' protocols. Include positive and negative controls for each assay.
-
Data Analysis: Determine the minimum concentration of this compound that produces a positive result for each assay, based on the established cutoff values.
Objective: To quantify the binding affinity of this compound to antibodies in assays where cross-reactivity was observed. This is achieved by determining the 50% inhibitory concentration (IC50).
Experimental Protocol:
-
Assay Principle: Competitive ELISA is ideal for small molecules like the target compound.[9][10][11][12] In this format, the compound in the sample competes with a labeled version of the drug for a limited number of antibody binding sites.
-
Plate Coating: Coat microtiter plates with an antibody specific to the drug class for which cross-reactivity was observed.
-
Competitive Binding: Add a dilution series of this compound to the wells, followed by a fixed concentration of an enzyme-conjugated analog of the target drug (e.g., amphetamine-HRP).
-
Signal Development: After incubation and washing, add a substrate that produces a colorimetric or chemiluminescent signal. The signal intensity will be inversely proportional to the concentration of the test compound.[11]
-
IC50 Calculation: Plot the signal intensity against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Diagram: Competitive ELISA Workflow
Caption: Competitive ELISA for determining IC50.
Objective: To unequivocally confirm the presence and concentration of this compound in samples that screened positive by immunoassay.
Experimental Protocol:
-
Method Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirmatory drug testing, offering high sensitivity and specificity.[13]
-
Sample Preparation: Extract the compound from the biological matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column to separate the analyte from endogenous matrix components.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the target compound, providing a high degree of certainty in identification and quantification.
Comparative Data Presentation
The results of the cross-reactivity studies should be presented in a clear and concise format to allow for easy comparison.
Table 1: Immunoassay Screening Results for this compound
| Immunoassay Kit (Target Analyte) | Manufacturer | Cutoff Concentration (ng/mL) | Minimum Cross-Reacting Concentration (ng/mL) |
| Amphetamines | A | 500 | Experimental Data |
| Phencyclidine (PCP) | B | 25 | Experimental Data |
| Designer Drugs Panel | C | Varies | Experimental Data |
| Other relevant assays | ... | ... | Experimental Data |
Table 2: Quantitative Cross-Reactivity (IC50) Data
| Immunoassay Target | IC50 of Target Analyte (ng/mL) | IC50 of this compound (ng/mL) | Percent Cross-Reactivity |
| Amphetamine | Reference Value | Experimental Data | Calculated Value |
| Phencyclidine | Reference Value | Experimental Data | Calculated Value |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Authoritative Conclusions and Recommendations
A thorough understanding of the cross-reactivity profile of this compound is paramount for the accurate interpretation of screening results. Based on the experimental data, a clear statement should be made regarding the potential for this compound to produce false-positive results in specific immunoassays.
Key Takeaways:
-
Confirmation is Crucial: All presumptive positive results from immunoassays must be confirmed by a more specific method like LC-MS/MS.[6][13]
-
Assay-Specific Cross-Reactivity: The degree of cross-reactivity is highly dependent on the specific antibodies used in each immunoassay kit.[6][14]
-
Implications for Drug Testing Programs: Laboratories conducting drug screening should be aware of the potential for cross-reactivity from novel piperazine derivatives and consider including them in their confirmatory testing panels.
By following this comprehensive guide, researchers can confidently and accurately characterize the immunoassay cross-reactivity of this compound, ensuring the integrity of their screening data and making informed decisions in their research and development endeavors.
References
-
Title: Competitive ELISA Source: Creative Diagnostics URL: [Link]
-
Title: Mechanisms that promote the evolution of cross-reactive antibodies upon vaccination with designed influenza immunogens Source: Cell Reports URL: [Link]
-
Title: Determination of designer drug cross-reactivity on five commercial immunoassay screening kits Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Designer Drug Testing from Immunoassay to LC-MS/MS Source: Labcompare URL: [Link]
-
Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays Source: Journal of the American Chemical Society URL: [Link]
-
Title: Cross Reactivity in Immunology: Definition, Risks & Benefits Source: Beta LifeScience URL: [Link]
-
Title: Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. A Review Source: ResearchGate URL: [Link]
-
Title: Cross-reactivity of Antibody: Beneficial or Harmful? Source: CUSABIO URL: [Link]
-
Title: Comprehensive Forensic Toxicological Analysis of Designer Drugs Source: Office of Justice Programs URL: [Link]
-
Title: Antibodies 101: The Four ELISAs and When to Use Them Source: Addgene URL: [Link]
-
Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays Source: PubMed URL: [Link]
-
Title: Validation of an Automated Microplate Enzyme Immunoassay for Screening of Postmortem Blood for Drugs of Abuse Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Antibody Cross-Reactivity in Auto-Immune Diseases Source: MDPI URL: [Link]
-
Title: Immunoassays Source: Analytical Toxicology URL: [Link]
-
Title: Immunoassay: Definition & Techniques Source: StudySmarter URL: [Link]
-
Title: Method Selection and Validation in Analytical Toxicology Source: acb.org.uk URL: [Link]
-
Title: Immunoassays, Forensic Applications Source: ResearchGate URL: [Link]
-
Title: Can immunoassays help detect novel psychoactive substances? Source: American Association for Clinical Chemistry URL: [Link]
-
Title: LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation Source: Technology Networks URL: [Link]
-
Title: 4-Chlorobenzylpiperazine Source: PubChem URL: [Link]
-
Title: Piperazine Source: Wikipedia URL: [Link]
-
Title: LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis Source: Drug Testing and Analysis URL: [Link]
-
Title: Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors Source: PubMed Central URL: [Link]
-
Title: Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS Source: Analytical Methods URL: [Link]
-
Title: 1-(butan-2-yl)piperazine (C8H18N2) Source: PubChemLite URL: [Link]
-
Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Piperazine, 1-butyryl-4-(o-chlorobenzyl)-, hydrochloride (C15H21ClN2O) Source: PubChemLite URL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]
-
Title: CAS No : 23145-88-2 | Product Name : 1-(4-Chlorobenzyl)piperazine Source: Pharmaffiliates URL: [Link]
-
Title: Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: MDPI URL: [Link]
Sources
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- 4. betalifesci.com [betalifesci.com]
- 5. An Introduction to Antibodies: Antibody-Antigen Interaction [sigmaaldrich.com]
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Safety Operating Guide
Personal protective equipment for handling 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine
Executive Safety Summary & Risk Assessment
Read This First: 1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine is a bioactive piperazine derivative.[1][2][3] While specific toxicological data for this exact isomer may be limited in public repositories, its structural activity relationship (SAR) to benzylpiperazines and chlorinated pharmacophores dictates that it be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Severe Sensitizer .[1][2]
The "Why" Behind the Protocol
-
Pharmacological Risk: This structure shares a scaffold with potent CNS-active agents (analgesics/sedatives).[1][2] Accidental exposure may result in sedation or respiratory depression.[1][2]
-
Chemical Hazard: The 2-chlorobenzyl moiety acts as an alkylating irritant, while the piperazine ring is a known potent respiratory and dermal sensitizer.[1][2]
-
Physicochemical: Likely a viscous oil or low-melting solid; lipophilic nature ensures rapid dermal absorption.[1][2]
| Hazard Class | Risk Level | Critical Effect |
| Acute Toxicity | High | Potential CNS depression; respiratory distress.[1][2] |
| Sensitization | Severe | Anaphylactic response to repeated inhalation/contact.[1][2] |
| Corrosivity | Moderate | pH > 10 (aqueous); causes mucous membrane burns.[1][2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. This compound requires Barrier Isolation logic.
Tier 1: Handling Pure Substance (Solid/Neat Oil)
For weighing, transfer, or synthesis steps.[1]
| Protection Zone | Equipment Standard | Operational Logic |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR Glove Box .[1][2] | N95s are insufficient for sensitizers.[2] Positive pressure prevents inward leakage of aerosols.[1][2] |
| Dermal (Hand) | Double Gloving Protocol: 1. Inner: Nitrile (2.5 mil)2.[1][2] Outer: Extended Cuff Nitrile (5-8 mil) or Laminate (Silver Shield) | Chlorinated aromatics can permeate thin nitrile.[1][2] The outer glove is sacrificial; change every 30 mins.[1][2] |
| Dermal (Body) | Tyvek® 400 (or equivalent) disposable coverall with elastic wrists/hood.[1][2] | Cotton lab coats absorb and hold the chemical against the skin.[1][2] Impervious material is mandatory.[2] |
| Ocular | Chemical Splash Goggles (Indirect Vent).[1][2] | Face shield required if not working behind a sash/barrier.[1][2] |
Tier 2: Handling Dilute Solutions (<10 mM)
For analytical injection, cell culture, or diluted aliquots.[1]
| Protection Zone | Equipment Standard | Operational Logic |
| Respiratory | Fume Hood (Face velocity > 100 fpm).[1][2] | Engineering control replaces PAPR if volatile solvents are managed.[2] |
| Dermal (Hand) | Single Nitrile Glove (ASTM D6978 compliant).[1][2] | Standard protection is acceptable for dilute solutions; inspect for punctures.[2] |
| Dermal (Body) | Standard Lab Coat (Buttoned).[1][2] | Sufficient for splash protection of dilute non-volatiles.[1][2] |
| Ocular | Safety Glasses with side shields.[1][2][4] | Standard impact protection.[2] |
Operational Workflow: Safe Handling Protocol
Phase A: Engineering Setup
-
Designated Area: Establish a "Regulated Area" with warning tape.[1][2] Only authorized personnel allowed.[2]
-
Containment: All open-vessel handling of the pure substance must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a functioning sash alarm.[1][2]
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (benchkote) to capture micro-spills.[1][2]
Phase B: Weighing & Solubilization (The Critical Step)
Most exposures occur during the transfer of static-prone powders or viscous oils.[1]
-
Donning: Put on Tyvek suit → Inner Gloves → Outer Gloves → PAPR/Goggles.[2]
-
Anti-Static: If solid, use an anti-static gun on the weighing boat.[2] Piperazine salts are notoriously static and "fly."[1][2]
-
Weighing:
-
Decon: Wipe the exterior of the vial with a methanol-dampened wipe before removing it from the hood.[1][2]
Phase C: Waste Disposal
-
Solid Waste: All contaminated gloves, pads, and spatulas go into a "Hazardous Solid Waste" bag inside the hood, then sealed.[2]
-
Liquid Waste: Segregate into "Halogenated Organic Waste."[1][2]
-
Destruction: Incineration is the only approved method.[1][2] Do not sewer.
Emergency Response & Decontamination
Biological Exposure Response Logic
Since this is a CNS-active precursor, speed is critical.[1][2]
Figure 1: Immediate response workflow for accidental exposure.[1][2] Note that standard "flush" protocols apply, but medical monitoring for CNS effects is the priority add-on.[1][2]
Spill Cleanup (Liquids/Oils)[1][2]
-
Evacuate: Clear the immediate area (10 ft radius).
-
Absorb: Cover spill with Vermiculite or sand.[1][2] Do not use paper towels (rapid evaporation surface).[1][2]
-
Neutralize: Wipe area with a 5% Acetic Acid solution (neutralizes the basic piperazine), followed by soap and water.[1][2]
References & Validation
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Piperazine dihydrochloride.[1][2] (General piperazine handling standards). [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Washington (DC): National Academies Press (US); 2011.[1][2] [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(4-chlorobenzyl)piperazine.[1][2] (Toxicology read-across for chlorobenzyl piperazines). [Link][1]
-
PubChem. Compound Summary: 1-(4-Chlorobenzyl)piperazine (Structural Analogue). [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
